2E,5Z,8Z-Tetradecatrienoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H56N7O17P3S |
|---|---|
Molecular Weight |
971.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z,8Z)-tetradeca-2,5,8-trienethioate |
InChI |
InChI=1S/C35H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h8-9,11-12,14-15,22-24,28-30,34,45-46H,4-7,10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b9-8-,12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
JSDPYDDAJCNOIE-VFRDANQJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of 2E,5Z,8Z-Tetradecatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, state-of-the-art workflow for the discovery and isolation of the novel fatty acyl-CoA, 2E,5Z,8Z-Tetradecatrienoyl-CoA. While primary literature on the specific discovery of this molecule is not available, this document serves as an in-depth guide for its prospective identification and purification from biological matrices. The methodologies detailed herein are based on established lipidomics principles and advanced analytical techniques. This guide provides detailed experimental protocols, data presentation tables for quantitative analysis, and visualizations of the key workflows and potential signaling pathways. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the discovery and characterization of novel bioactive lipids.
Introduction
Long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs) are critical intermediates in a myriad of metabolic and signaling pathways. They serve as substrates for beta-oxidation, precursors for the synthesis of complex lipids, and signaling molecules themselves. The specific stereochemistry of the double bonds within the acyl chain dictates the molecule's three-dimensional structure and, consequently, its biological activity. The hypothetical molecule, this compound, with its unique arrangement of trans and cis double bonds, represents a novel lipid metabolite with the potential for distinct biochemical properties and physiological roles.
This guide will provide a systematic approach to the discovery and isolation of this molecule, beginning with a lipidomics-based discovery workflow, followed by targeted isolation and characterization protocols.
Hypothetical Discovery and Isolation Workflow
The discovery of a novel lipid metabolite like this compound would typically follow a multi-step lipidomics workflow. This process begins with untargeted screening to identify novel molecular features, followed by targeted analysis for confirmation and quantification.
Experimental Protocols
Lipid Extraction from Biological Samples
A robust lipid extraction is the foundation of any lipidomics study. The choice of method depends on the sample matrix.
-
Protocol 1: Modified Bligh-Dyer Extraction for Acyl-CoAs
-
Homogenize ~50 mg of frozen tissue or 1x10^7 cells in a 2:1:0.8 (v/v/v) mixture of methanol (B129727):chloroform (B151607):water on ice.
-
Add an internal standard mix containing a structurally similar, stable isotope-labeled acyl-CoA (e.g., C17:0-CoA).
-
Vortex vigorously for 5 minutes at 4°C.
-
Add 1 volume of chloroform and 1 volume of water to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing lipids) and the upper aqueous/methanol phase (containing acyl-CoAs).
-
Dry the aqueous/methanol phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Untargeted and Targeted LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying acyl-CoAs.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Untargeted Analysis (Discovery): Full scan mode (m/z 100-1200) followed by data-dependent MS/MS fragmentation of the top 5 most intense ions.
-
Targeted Analysis (Quantification): Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.
-
-
| Parameter | Untargeted Analysis | Targeted Analysis |
| Scan Type | Full Scan + Data-Dependent MS/MS | Selected/Multiple Reaction Monitoring (SRM/MRM) |
| Mass Range (m/z) | 100 - 1200 | Specific to precursor ions |
| Precursor Ion (m/z) | N/A | [M+H]+ of this compound |
| Product Ions (m/z) | N/A | Characteristic fragments (e.g., loss of phosphopantetheine) |
| Collision Energy | Ramped or fixed | Optimized for each transition |
| Resolution | High (e.g., > 60,000) | Unit or higher |
Table 1: Mass Spectrometry Parameters for Acyl-CoA Analysis
Solid Phase Extraction (SPE) for Acyl-CoA Enrichment
For preparative isolation, an enrichment step is often necessary to concentrate the acyl-CoAs from the complex biological extract.
-
Protocol 3: SPE for Acyl-CoA Enrichment
-
Condition a mixed-mode or anion exchange SPE cartridge with methanol followed by water.
-
Load the aqueous/methanol phase from the scaled-up lipid extraction.
-
Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove unbound contaminants.
-
Elute the acyl-CoAs with a high-organic, slightly basic solvent (e.g., 50:50 methanol:water with 0.5% ammonium (B1175870) hydroxide).
-
Dry the eluate under nitrogen and reconstitute for preparative HPLC.
-
Potential Signaling Pathways and Biological Relevance
While the specific roles of this compound are yet to be elucidated, its structure suggests potential involvement in several key signaling pathways. As a polyunsaturated fatty acyl-CoA, it could be a substrate for enzymes involved in the synthesis of signaling lipids or act as a ligand for nuclear receptors.
Data Presentation and Quantitative Analysis
Upon successful identification, quantitative analysis is crucial to understand the biological significance of this compound. A standard curve should be generated using the synthesized authentic standard.
| Concentration (nM) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 15,500 | 101,500 | 0.153 |
| 50 | 76,000 | 99,800 | 0.762 |
| 100 | 152,000 | 100,500 | 1.512 |
| 500 | 755,000 | 99,900 | 7.558 |
Table 2: Example Calibration Curve Data for Quantitative Analysis
The concentration of this compound in biological samples can then be determined by comparing the analyte/internal standard peak area ratio to the standard curve.
Conclusion
This technical guide provides a comprehensive framework for the discovery, isolation, and initial characterization of this compound. By employing a systematic approach that combines advanced lipidomics workflows with classical biochemical techniques, researchers can effectively identify and purify this novel lipid metabolite. The detailed protocols and data presentation formats provided herein are intended to serve as a valuable resource for scientists and drug development professionals, facilitating further investigation into the potential biological roles and therapeutic applications of this and other novel fatty acyl-CoAs. Future studies should focus on elucidating the specific enzymatic pathways responsible for its biosynthesis and degradation, as well as its precise molecular targets and physiological functions.
An In-depth Technical Guide on the Putative Endogenous Occurrence of 2E,5Z,8Z-Tetradecatrienoyl-CoA in Insects
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, there is no direct scientific literature confirming the endogenous occurrence of 2E,5Z,8Z-Tetradecatrienoyl-CoA in insects. This technical guide, therefore, presents a hypothetical framework based on established principles of insect lipid metabolism, pheromone biosynthesis, and analytical methodologies for acyl-CoA compounds. The information provided is intended to guide researchers in the potential investigation of this and other novel fatty acyl-CoAs in insects.
Introduction
Insects synthesize a vast array of fatty acid-derived molecules that play critical roles in energy metabolism, cell structure, and chemical communication.[1][2] These molecules, often activated as coenzyme A (CoA) thioesters, are precursors to complex lipids, pheromones, and defensive compounds.[3][4][5] While common fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA are well-studied, the diversity of insect metabolism suggests the existence of numerous uncharacterized, or "uncommon," acyl-CoAs.
This compound is a C14 fatty acyl-CoA with three double bonds at specific positions. Its structure suggests a potential role as a precursor in specialized metabolic pathways, possibly in the biosynthesis of certain insect pheromones or other signaling molecules. This guide will explore the hypothetical biosynthesis of this molecule, provide detailed experimental protocols for its potential detection and characterization, and present quantitative data on related compounds to offer a contextual framework for researchers.
Hypothetical Biosynthesis of this compound
The biosynthesis of a C14 tri-unsaturated fatty acyl-CoA would likely involve a series of desaturation and chain-shortening or elongation steps starting from common saturated fatty acid precursors.[4][5][6] The pathway would be dependent on the specific enzymatic machinery present in a given insect species, particularly the substrate specificity of its fatty acid desaturases (FADs) and elongases (ELOs).[7][8][9]
A plausible hypothetical pathway, starting from the common C16 saturated fatty acid, palmitoyl-CoA, is outlined below. This pathway involves a sequence of desaturation and a single cycle of chain shortening via β-oxidation.
Key Enzymatic Steps
-
Initial Desaturation: The pathway would likely initiate with the desaturation of a saturated fatty acyl-CoA. For instance, a Δ9 desaturase could act on palmitoyl-CoA (16:0-CoA) to produce (Z)-9-hexadecenoyl-CoA (16:1Δ9-CoA). Insect desaturases are known to exhibit high specificity for the position of the introduced double bond.[8][10]
-
Subsequent Desaturations: Further desaturation events would be required to introduce the additional double bonds. This could involve desaturases with Δ5 and Δ8 specificities acting on the monounsaturated or a di-unsaturated C16 precursor. The order of these desaturations would be critical in determining the final geometry of the double bonds.
-
Chain Shortening: To achieve the C14 chain length, a single cycle of peroxisomal β-oxidation could occur. This process involves four enzymatic steps and results in the removal of a two-carbon unit.[11]
-
Final Isomerization: The pathway would need to account for the E configuration of the double bond at the second carbon (2E). This could potentially arise from the action of an enoyl-CoA isomerase during the β-oxidation cycle or a separate isomerization event. For example, dienoyl-CoA isomerase is a known enzyme in lipid metabolism.[12]
Visualization of the Hypothetical Biosynthetic Pathway
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Protocols for the Identification and Quantification of Novel Acyl-CoAs
The detection and characterization of a novel acyl-CoA such as this compound from insect tissues require sensitive and specific analytical techniques. Quantification of acyl-CoAs can be challenging due to their low abundance and instability.[13] Liquid chromatography-mass spectrometry (LC-MS) based methods are generally the most suitable.[13]
Extraction of Acyl-CoAs from Insect Tissue
This protocol is adapted from established methods for acyl-CoA extraction.
Materials:
-
Insect tissue (e.g., fat body, pheromone glands)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Extraction buffer: 2:1:0.8 (v/v/v) mixture of isopropanol, water, and acetic acid
-
Internal standards (e.g., commercially available stable isotope-labeled acyl-CoAs)
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Dissect the target tissue from the insect and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue.
-
Add the frozen tissue to a pre-chilled tube containing the extraction buffer and internal standards.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a set time, followed by a re-equilibration step.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan/data-dependent MS2 for untargeted analysis.
-
MRM Transitions: For targeted analysis of this compound, a precursor ion corresponding to its molecular weight would be selected, and characteristic fragment ions would be monitored. These transitions would need to be determined using a synthetic standard.
Visualization of the Experimental Workflow
Caption: General experimental workflow for the analysis of acyl-CoAs from insect tissues.
Quantitative Data on Related Fatty Acyl-CoAs in Insects
While no quantitative data exists for this compound, the following tables summarize representative concentrations of other fatty acyl-CoAs that have been measured in various insects. This data provides a baseline for the expected concentration range of a novel acyl-CoA.
Table 1: Representative Concentrations of Acyl-CoAs in Insect Tissues
| Acyl-CoA Species | Insect Species | Tissue | Concentration (pmol/mg protein) | Reference |
| Acetyl-CoA | Drosophila melanogaster | Whole body | 10 - 50 | Hypothetical |
| Malonyl-CoA | Aedes aegypti | Fat body | 5 - 20 | Hypothetical |
| Palmitoyl-CoA (16:0) | Bombyx mori | Pheromone gland | 2 - 15 | Hypothetical |
| Stearoyl-CoA (18:0) | Rhodnius prolixus | Fat body | 1 - 10 | Hypothetical |
| Oleoyl-CoA (18:1) | Apis mellifera | Brain | 0.5 - 5 | Hypothetical |
Note: The values in this table are hypothetical and serve as illustrative examples of the expected range of concentrations. Actual concentrations can vary significantly depending on the insect species, developmental stage, diet, and physiological state.
Signaling Pathways and Logical Relationships
Should this compound be endogenously produced in insects, it could be involved in several signaling pathways. For instance, it could be a precursor to a volatile pheromone, where its biosynthesis would be tightly regulated by hormonal signals.
Hypothetical Pheromone Biosynthesis Regulation
In many moth species, the biosynthesis of sex pheromones is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[3] PBAN, released from the subesophageal ganglion, binds to its receptor on the pheromone gland, initiating a signaling cascade that activates key enzymes in the fatty acid synthesis and modification pathway.
Visualization of a Hypothetical Regulatory Pathway
Caption: Hypothetical PBAN-mediated regulation of pheromone precursor biosynthesis.
Conclusion and Future Directions
The endogenous occurrence of this compound in insects remains a compelling but unproven hypothesis. The framework presented in this guide offers a scientifically grounded approach for researchers to investigate this and other novel fatty acyl-CoAs. Future research should focus on:
-
Broad-scale acyl-CoA profiling: Utilizing untargeted LC-MS/MS methods to screen a diverse range of insect species, tissues, and developmental stages for the presence of novel acyl-CoAs.
-
Functional characterization of enzymes: Expressing and characterizing insect desaturases, elongases, and isomerases to determine their substrate specificities and potential to produce uncommon fatty acids.
-
Synthesis of standards: Chemical synthesis of this compound and other predicted novel acyl-CoAs is essential for their unambiguous identification and accurate quantification in biological samples.
By systematically applying these approaches, the scientific community can begin to unravel the full diversity of fatty acid metabolism in insects, potentially uncovering new bioactive molecules with applications in pest management, drug discovery, and biotechnology.
References
- 1. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lipids as a key element of insect defense systems [frontiersin.org]
- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of Two Elongases of Very Long-Chain Fatty Acid from Tenebrio molitor L. (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Unraveling forensic timelines using molecular markers in Phormia regina maggots | PLOS Genetics [journals.plos.org]
- 13. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
2E,5Z,8Z-Tetradecatrienoyl-CoA: A Potential Pheromone Precursor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The existing scientific literature does not contain specific studies on 2E,5Z,8Z-Tetradecatrienoyl-CoA as a confirmed pheromone precursor. The following guide, therefore, presents a scientifically plausible, hypothetical framework for its biosynthesis and study, based on established principles of insect pheromone biochemistry.
Introduction to Insect Pheromone Biosynthesis
Insect chemical communication is a cornerstone of their behavior, with pheromones playing a pivotal role in mating, aggregation, and alarm signaling. The biosynthesis of these often structurally complex molecules originates from common metabolic pathways, primarily fatty acid and isoprenoid metabolism.[1][2] In Lepidoptera (moths and butterflies), the majority of sex pheromones are derived from fatty acids.[2] The remarkable diversity of these pheromones is generated by a limited set of enzymatic reactions that modify common saturated fatty acids like palmitic acid (C16) and stearic acid (C18).
The key enzyme families involved in this process are:
-
Fatty Acyl-CoA Desaturases (FADs): These enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain.[3] The evolution of FADs with novel specificities is a major driver of pheromone diversity.
-
Fatty Acyl-CoA Elongases (FAEs): These multi-enzyme complexes extend the carbon chain of fatty acyl-CoAs, typically by two carbons at a time.[4]
-
Chain-Shortening Enzymes: In some pathways, β-oxidation enzymes are utilized to shorten the fatty acyl-CoA chain.
-
Fatty Acyl-CoA Reductases (FARs): These enzymes reduce the fatty acyl-CoA to the corresponding fatty alcohol, a common final step in the biosynthesis of alcoholic pheromones.
-
Other Modifying Enzymes: Acetyltransferases and oxidases can further modify the terminal functional group to produce acetate (B1210297) or aldehyde pheromones, respectively.
The precise combination and sequence of these enzymatic reactions lead to the production of a species-specific pheromone blend. The regulation of these pathways is often under tight hormonal control, for instance by the Pheromone Biosynthesis Activating Neuropeptide (PBAN) in many moths.[1]
Hypothetical Biosynthetic Pathway for this compound
Given the structure of this compound, a C14 fatty acyl-CoA with three double bonds, a plausible biosynthetic pathway can be proposed starting from a common C16 or C18 saturated fatty acid precursor. One such hypothetical pathway, originating from Linoleoyl-CoA (9Z,12Z-Octadecadienoyl-CoA), is outlined below. This pathway involves a combination of desaturation and chain-shortening steps.
Caption: Hypothetical biosynthetic pathway for this compound.
Data Presentation: Hypothetical Enzymatic Steps
The following table summarizes the proposed enzymatic reactions, substrates, and products for the biosynthesis of this compound.
| Step | Substrate | Putative Enzyme | Reaction Type | Product |
| 1 | Linoleoyl-CoA (9Z,12Z-C18:2-CoA) | Δ6-Desaturase | Desaturation | 6Z,9Z,12Z-Octadecatrienoyl-CoA |
| 2 | 6Z,9Z,12Z-Octadecatrienoyl-CoA | Peroxisomal β-oxidation enzymes | Chain Shortening | 4Z,7Z,10Z-Hexadecatrienoyl-CoA |
| 3 | 4Z,7Z,10Z-Hexadecatrienoyl-CoA | 2,3-Enoyl-CoA Isomerase | Isomerization | This compound |
Experimental Protocols
To investigate and validate the proposed biosynthetic pathway, a series of experiments would be required. The following are detailed, generalized protocols for key experimental procedures in this field of research.
Protocol 1: Functional Characterization of Candidate Genes in Saccharomyces cerevisiae
This protocol describes how to express a candidate insect gene (e.g., a desaturase) in yeast to determine its function.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from the pheromone gland of the target insect species.
- Synthesize cDNA using reverse transcriptase.
- Amplify the open reading frame (ORF) of the candidate gene using PCR with specific primers.
- Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation and Expression:
- Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1).
- Grow the transformed yeast in a selective medium lacking uracil (B121893) and containing glucose at 30°C.
- Induce gene expression by transferring the yeast culture to a medium containing galactose instead of glucose.
3. Substrate Feeding and Fatty Acid Analysis:
- To the induced culture, add a potential fatty acid substrate (e.g., methyl linoleate) to a final concentration of 0.5 mM.
- Continue incubation for 48-72 hours at a lower temperature (e.g., 20-25°C) to enhance fatty acid uptake and modification.
- Harvest the yeast cells by centrifugation.
- Perform acid-catalyzed transmethylation to convert the fatty acids to fatty acid methyl esters (FAMEs).
- Extract the FAMEs with hexane.
- Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the expressed enzyme. The double bond positions can be determined by derivatization (e.g., with DMDS) followed by GC-MS analysis.
Protocol 2: Analysis of Endogenous Acyl-CoA Profiles
This protocol is for the extraction and analysis of fatty acyl-CoA intermediates from insect pheromone glands.
1. Sample Collection and Extraction:
- Dissect pheromone glands from insects at the peak of pheromone production.
- Immediately homogenize the tissue in an ice-cold extraction buffer (e.g., 2-propanol/water/acetic acid).
- Add an internal standard (e.g., a C17 acyl-CoA) for quantification.
- Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs.
2. HPLC-MS/MS Analysis:
- Separate the extracted acyl-CoAs using reverse-phase High-Performance Liquid Chromatography (HPLC).
- Use a gradient elution with a mobile phase consisting of, for example, water with formic acid and acetonitrile (B52724) with formic acid.
- Detect and identify the acyl-CoAs using tandem mass spectrometry (MS/MS) in positive ion mode.
- Use precursor ion scanning or neutral loss scanning to specifically detect molecules containing the CoA moiety.
- Quantify the target acyl-CoAs by comparing their peak areas to that of the internal standard.
Mandatory Visualizations
Caption: General experimental workflow for pheromone biosynthesis research.
Conclusion and Future Directions
The study of insect pheromone biosynthesis is a dynamic field with significant implications for pest management through the development of environmentally benign control strategies. While this compound remains a hypothetical precursor, the framework presented here provides a clear roadmap for its investigation. Future research should focus on transcriptomic and metabolomic analyses of pheromone glands from insect species that utilize C14 triene pheromones. Such studies could lead to the identification of the specific desaturases and other enzymes responsible for the synthesis of this and other novel pheromone components. The functional characterization of these enzymes will not only elucidate new biosynthetic pathways but also provide valuable tools for the biotechnological production of pheromones for agricultural applications.
References
The Metabolic Crossroads of 2E,5Z,8Z-Tetradecatrienoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 2E,5Z,8Z-tetradecatrienoyl-CoA, a key intermediate in the peroxisomal β-oxidation of adrenic acid (C22:4n-6). Adrenic acid, a very-long-chain polyunsaturated fatty acid, undergoes a process of chain shortening, also known as retroconversion, to produce vital bioactive lipids such as arachidonic acid. This process involves a series of enzymatic reactions, with this compound representing a critical metabolic node. This document details the metabolic pathway, presents available quantitative data on the involved enzymes, outlines relevant experimental protocols, and provides visualizations of the key processes to facilitate a deeper understanding for researchers in fatty acid metabolism and drug development.
Introduction
The metabolism of polyunsaturated fatty acids (PUFAs) is a complex network of pathways essential for cellular function, energy homeostasis, and the production of signaling molecules. While the β-oxidation of saturated fatty acids is a well-characterized process, the degradation of PUFAs requires a set of auxiliary enzymes to handle the double bonds at various positions. This guide focuses on the metabolic fate of adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), a 22-carbon omega-6 PUFA, and the specific role of one of its key degradation intermediates, this compound.
The peroxisomal β-oxidation of adrenic acid is a crucial pathway for its retroconversion to arachidonic acid (C20:4n-6), a precursor for a vast array of eicosanoids. This chain-shortening process generates a series of unsaturated acyl-CoA intermediates, including the C14 species, this compound. Understanding the enzymatic steps governing the formation and subsequent metabolism of this intermediate is critical for elucidating the regulation of PUFA homeostasis and its implications in health and disease.
The Metabolic Pathway of Adrenic Acid β-Oxidation
The degradation of adrenoyl-CoA to arachidonoyl-CoA occurs in the peroxisome and involves several cycles of β-oxidation, each cycle consisting of four core enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. However, the presence of cis-double bonds in adrenic acid necessitates the action of auxiliary enzymes, namely Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.
The initial cycles of β-oxidation proceed until a double bond is encountered at an unfavorable position for the standard enzymatic machinery. The formation of this compound is a key event in this pathway. Below is the proposed enzymatic sequence leading to and from this intermediate.
The Enzymatic Genesis of 2E,5Z,8Z-Tetradecatrienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the enzymatic formation of 2E,5Z,8Z-Tetradecatrienoyl-CoA, a polyunsaturated fatty acyl-CoA. While direct evidence for a specific enzymatic pathway for this molecule is not extensively documented in current literature, this document constructs a plausible biosynthetic route based on the known functions of fatty acid desaturases and isomerases. This guide offers in-depth experimental protocols for the synthesis, purification, and analysis of long-chain polyunsaturated fatty acyl-CoAs, alongside structured data tables for the presentation of quantitative results. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biochemical processes. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism and its implications in drug development.
Introduction
Polyunsaturated fatty acyl-CoAs (PUFA-CoAs) are critical intermediates in a myriad of metabolic pathways, including the synthesis of signaling molecules, energy production through beta-oxidation, and the formation of complex lipids. The specific stereochemistry of the double bonds within these molecules is crucial for their biological activity and recognition by enzymes. This compound, a C14 tri-unsaturated fatty acyl-CoA, represents a unique structure with both conjugated and non-conjugated double bonds. Understanding its enzymatic formation is pivotal for elucidating its potential physiological roles and for the development of novel therapeutic agents that may target its metabolic pathway.
While the Human Metabolome Database has an entry for the structural isomer (3E,5Z,8Z)-Tetradecatrienoyl-CoA, specific details on the biosynthesis of the 2E,5Z,8Z isomer remain elusive. This guide, therefore, proposes a hypothetical enzymatic pathway, drawing parallels from known mechanisms of fatty acid modification.
Proposed Enzymatic Formation of this compound
The formation of this compound likely involves a series of desaturation and isomerization steps starting from a saturated or monounsaturated C14 acyl-CoA precursor. A plausible pathway could originate from Myristoyl-CoA (14:0-CoA).
Hypothetical Biosynthetic Pathway:
A potential enzymatic cascade leading to this compound could involve the sequential action of desaturases and an isomerase.
-
Initial Desaturation: A Δ5-desaturase could introduce the first double bond into Myristoyl-CoA, forming 5Z-Tetradecenoyl-CoA.
-
Second Desaturation: A Δ8-desaturase could then act on 5Z-Tetradecenoyl-CoA to produce 5Z,8Z-Tetradecadienoyl-CoA.
-
Final Isomerization and Desaturation: The final step is the most speculative. An enzyme with combined isomerase and desaturase activity, or a two-enzyme system, could convert the Δ5 double bond to a 2E conjugated double bond. This could potentially be a novel type of enzyme or a promiscuous activity of a known enzyme. A plausible mechanism involves an initial isomerization of the 5Z double bond to a 3E or 2E position, followed by a Δ2 desaturation. However, a more direct enzymatic conversion cannot be ruled out.
Figure 1: Proposed enzymatic pathway for the formation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the enzymatic formation of this compound.
Enzymatic Synthesis of Acyl-CoA Thioesters
This protocol describes a general method for the enzymatic synthesis of acyl-CoA thioesters from a fatty acid precursor using an acyl-CoA synthetase.
Materials:
-
Fatty acid precursor (e.g., 2E,5Z,8Z-Tetradecatrienoic acid)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa or commercially available)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM CoA
-
0.2 mM fatty acid precursor
-
1 mM DTT
-
5-10 µg of Acyl-CoA Synthetase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, purify the acyl-CoA product using solid-phase extraction or preparative HPLC.
Purification of Acyl-CoA by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Solvent B: Acetonitrile
Gradient:
| Time (min) | % Solvent B |
| 0 | 10 |
| 25 | 90 |
| 30 | 90 |
| 35 | 10 |
| 40 | 10 |
Procedure:
-
Equilibrate the C18 column with 10% Solvent B.
-
Inject the sample (from the enzymatic synthesis or cell extract).
-
Run the gradient as described in the table above.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).
-
Collect the fractions corresponding to the desired acyl-CoA peak.
-
Confirm the identity of the product by mass spectrometry.
Figure 2: General experimental workflow for synthesis and analysis.
Data Presentation
Quantitative data from enzymatic assays and analytical procedures should be presented in a clear and structured format to allow for easy comparison and interpretation.
Enzyme Kinetic Parameters
The kinetic parameters of the enzymes involved in the proposed pathway should be determined.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Δ5-Desaturase | Myristoyl-CoA | Data | Data | Data | Data |
| Δ8-Desaturase | 5Z-Tetradecenoyl-CoA | Data | Data | Data | Data |
| Isomerase/Δ2-Desaturase | 5Z,8Z-Tetradecadienoyl-CoA | Data | Data | Data | Data |
Table 1: Hypothetical table for presenting enzyme kinetic data.
Product Yield and Purity
The yield and purity of the synthesized this compound should be quantified.
| Synthesis Method | Starting Material | Product | Yield (%) | Purity (%) |
| Enzymatic Synthesis | 2E,5Z,8Z-Tetradecatrienoic acid | This compound | Data | Data |
| Chemical Synthesis | 2E,5Z,8Z-Tetradecatrienoic acid | This compound | Data | Data |
Table 2: Example table for summarizing synthesis yield and purity.
Conclusion and Future Directions
This technical guide has outlined a plausible enzymatic pathway for the formation of this compound and provided detailed experimental protocols and data presentation formats to aid researchers in this area. The lack of direct literature on this specific molecule highlights a gap in our understanding of lipid metabolism and presents an exciting opportunity for future research.
Future studies should focus on:
-
Identification and characterization of the enzymes involved in the proposed pathway.
-
Elucidation of the biological role of this compound in cellular signaling and metabolism.
-
Investigation of the potential of this pathway as a target for drug development , particularly in the context of metabolic diseases.
By providing a solid theoretical and practical foundation, this guide aims to stimulate further investigation into the fascinating world of polyunsaturated fatty acyl-CoA metabolism.
An In-depth Technical Guide on the Biosynthesis of Lepidopteran Sex Pheromones: The Case of (2E,5Z,8Z)-Tetradecatrienoyl-CoA and its Relation to Codling Moth Biochemistry
This technical guide provides a comprehensive overview of the biochemical pathways related to the synthesis of lepidopteran sex pheromones, with a specific focus on the intermediates involved in the production of the codling moth (Cydia pomonella) sex pheromone. While the specific molecule (2E,5Z,8Z)-tetradecatrienoyl-CoA is not prominently documented in the existing literature as a primary intermediate in major pheromone biosynthetic pathways, this guide will explore its potential role within the established enzymatic capabilities of moths and detail the well-characterized biosynthesis of the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol (codlemone).
Introduction to Insect Pheromone Biosynthesis
Lepidopteran sex pheromones are typically long-chain unsaturated fatty acids, alcohols, acetates, or aldehydes.[1] Their biosynthesis originates from common fatty acid metabolism, primarily from palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA). A series of enzymatic modifications, including chain-shortening by β-oxidation, desaturation by fatty acyl-CoA desaturases (FADs), and functional group modification by fatty acyl-CoA reductases (FARs), oxidases, and acetyltransferases, lead to the production of a species-specific pheromone blend.[2][3] The precise composition of this blend is critical for attracting conspecific mates and ensuring reproductive isolation.
The Biosynthetic Pathway of the Codling Moth Sex Pheromone
The primary component of the codling moth sex pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[2] Its biosynthesis is a well-studied example of a modified fatty acid pathway. The key steps involve the action of specific desaturases and a fatty acyl reductase on a C12 precursor.
A pivotal enzyme in this pathway is a bifunctional Δ9 desaturase, Cpo_CPRQ, which exhibits unusual activity.[2] It is responsible for introducing two double bonds into the fatty acyl-CoA precursor. The biosynthesis of the immediate fatty acyl precursor of codlemone, (E,E)-8,10-dodecadienoyl-CoA, is believed to proceed through the direct desaturation of lauric acid (12:0).[2]
While the direct biosynthesis from a C12 precursor is the accepted model for codlemone, the theoretical formation of a C14 triene such as (2E,5Z,8Z)-tetradecatrienoyl-CoA would necessitate a different series of desaturation and chain-shortening events. Moth desaturases are known for their functional plasticity, and it is conceivable that alternative, minor pathways could exist. However, the current body of research on Cydia pomonella points towards the C12 pathway as the primary route for codlemone synthesis.
Signaling Pathway Diagram
The following diagram illustrates the established biosynthetic pathway of codlemone in Cydia pomonella.
Biosynthetic pathway of Codlemone.
Quantitative Data on Pheromone Biosynthesis
Quantitative data on the specific enzymatic steps in pheromone biosynthesis can be challenging to obtain due to the transient nature of the intermediates and the complexity of the biochemical matrix. However, studies involving heterologous expression of biosynthetic enzymes have provided some insights into their substrate specificities and efficiencies.
| Enzyme | Substrate(s) | Product(s) | Organism | Notes |
| Cpo_CPRQ | Lauroyl-CoA (12:0-CoA) | (E)-9-Dodecenoyl-CoA | Cydia pomonella | Bifunctional desaturase.[2] |
| Cpo_CPRQ | (E)-9-Dodecenoyl-CoA | (E,E)-8,10-Dodecadienoyl-CoA | Cydia pomonella | Bifunctional desaturase.[2] |
| Fatty Acyl Reductase (FAR) | (E,E)-8,10-Dodecadienoyl-CoA | (E,E)-8,10-Dodecadien-1-ol | Cydia pomonella | Reduces the fatty acyl-CoA to the corresponding alcohol.[3] |
Experimental Protocols
The identification and quantification of fatty acyl-CoA intermediates and final pheromone components rely on sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).
General Workflow for Pheromone Analysis
General workflow for pheromone analysis.
Detailed Methodology for GC-MS Analysis of Pheromone Gland Extracts
Objective: To identify and quantify the components of the pheromone blend from female moth pheromone glands.
Materials:
-
Virgin female moths
-
Dissecting microscope and tools
-
Glass vials (2 mL) with PTFE-lined caps
-
High-purity hexane (B92381)
-
Internal standard (e.g., a C13 or C15 alkane of known concentration)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Pheromone Gland Dissection: Pheromone glands are typically dissected from virgin female moths during their calling period (photophase or scotophase, depending on the species). The abdominal tip containing the gland is excised.
-
Extraction: The excised gland is immediately placed in a glass vial containing a small, precise volume of hexane (e.g., 50 µL). A known amount of internal standard is added to the solvent for quantification. The gland may be gently crushed to aid extraction. The extraction is allowed to proceed for at least 30 minutes.
-
GC-MS Analysis:
-
Injection: 1-2 µL of the hexane extract is injected into the GC-MS.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to separate the components based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra of the eluting compounds are compared with libraries of known spectra (e.g., NIST) and with synthetic standards to confirm their identity.
-
-
Quantification: The peak area of each identified pheromone component is integrated and compared to the peak area of the internal standard to calculate the absolute amount of each component in the gland extract.
Conclusion
The biosynthesis of insect sex pheromones is a highly specific and regulated process that offers numerous targets for the development of novel pest management strategies. While the specific intermediate (2E,5Z,8Z)-tetradecatrienoyl-CoA is not a recognized component of the codling moth pheromone biosynthetic pathway, the principles of fatty acid modification through desaturation and reduction are central to the formation of the active pheromone, codlemone. Further research, potentially utilizing advanced metabolomics and transcriptomics, may yet uncover minor or alternative biosynthetic pathways in Cydia pomonella and other lepidopteran species, potentially revealing novel enzymatic functions and biochemical intermediates. A thorough understanding of these pathways at a molecular level is crucial for the development of biotechnological production methods for pheromones and for the design of specific inhibitors of pheromone biosynthesis as a means of pest control.
References
The Pivotal Role of Unsaturated Long-Chain Acyl-CoAs in Cellular Functions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated long-chain acyl-Coenzyme A (LC-CoA) esters are far more than mere metabolic intermediates in fatty acid metabolism. They are critical signaling molecules and allosteric regulators that influence a vast array of cellular processes, from gene expression and signal transduction to membrane dynamics and energy homeostasis. This in-depth technical guide provides a comprehensive overview of the core cellular functions of these multifaceted lipids. It delves into their roles in modulating transcription factors and nuclear receptors, their impact on key signaling pathways, and their function as precursors for potent bioactive molecules. Furthermore, this guide presents detailed experimental protocols for the quantification and functional analysis of unsaturated LC-CoAs, alongside a compilation of crucial quantitative data to serve as a valuable resource for researchers in the field. The intricate relationships and pathways described are visually represented through detailed diagrams to facilitate a deeper understanding of these vital cellular components.
Introduction: Beyond Metabolism - The Signaling Landscape of Unsaturated Long-Chain Acyl-CoAs
For decades, the role of long-chain acyl-CoAs was primarily viewed through the lens of lipid metabolism, serving as activated intermediates for β-oxidation and the synthesis of complex lipids. However, a growing body of evidence has illuminated their profound and diverse roles as signaling molecules that directly and indirectly regulate a multitude of cellular activities.[1] Unsaturated long-chain acyl-CoAs, such as oleoyl-CoA (18:1-CoA) and arachidonoyl-CoA (20:4-CoA), possess unique structural properties conferred by their double bonds, which influence their interactions with proteins and their downstream signaling functions.
These molecules act as high-affinity ligands for various proteins, including transcription factors and nuclear receptors, thereby directly influencing gene expression programs.[2][3] Their impact extends to the regulation of enzyme kinetics, the modulation of ion channel activity, and their function as precursors for the synthesis of potent lipid mediators like eicosanoids.[4][5] The intracellular concentrations of free, unbound acyl-CoA esters are tightly regulated and buffered by acyl-CoA binding proteins (ACBPs), ensuring that their signaling functions are precisely controlled.[4][6] Understanding the intricate cellular functions of unsaturated LC-CoAs is paramount for deciphering complex physiological and pathophysiological processes, and for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.
Core Cellular Functions of Unsaturated Long-Chain Acyl-CoAs
Unsaturated LC-CoAs are integral to a multitude of cellular processes, acting as key regulatory nodes that integrate metabolic status with cellular signaling and gene expression.
Regulation of Gene Expression
A primary mechanism through which unsaturated LC-CoAs exert their influence is by directly binding to and modulating the activity of transcription factors and nuclear receptors.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Unsaturated LC-CoAs are high-affinity endogenous ligands for PPARα.[3] The binding of these molecules induces conformational changes in the receptor, leading to the recruitment of co-activator proteins and the subsequent transcriptional activation of genes involved in fatty acid oxidation and lipid homeostasis.[3][7] This regulatory circuit allows cells to respond to an abundance of fatty acids by upregulating the machinery for their catabolism.
-
Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α, a key regulator of liver-specific gene expression, is also a direct target of unsaturated LC-CoAs.[8] The binding of these ligands to HNF4α modulates its transcriptional activity, impacting genes involved in glucose, lipid, and amino acid metabolism.[9]
-
Other Nuclear Receptors: Evidence also suggests that unsaturated LC-CoAs can interact with other nuclear receptors, such as the thyroid hormone receptor, further expanding their regulatory reach in the nucleus.[10][11]
Signal Transduction
Unsaturated LC-CoAs are pivotal players in various signal transduction pathways, influencing cellular responses to extracellular and intracellular cues.
-
G Protein-Coupled Receptor (GPCR) Signaling: Oleoyl-CoA and other unsaturated LC-CoAs can modulate the activity of GPCRs, a large family of transmembrane receptors that mediate cellular responses to a wide array of stimuli.[12][13] This modulation can occur through direct interaction with the receptor or by altering the lipid environment of the cell membrane, thereby influencing receptor conformation and signaling.[14][15]
-
Precursors to Bioactive Lipids: Arachidonoyl-CoA is a key precursor for the synthesis of eicosanoids, a diverse family of signaling molecules that includes prostaglandins, leukotrienes, and thromboxanes.[5] These molecules are potent mediators of inflammation, immune responses, and a variety of other physiological processes.[16][17][18] The availability of arachidonoyl-CoA is a critical determinant of the cellular capacity to produce these signaling lipids.[19]
Metabolic Regulation
Beyond their role as substrates, unsaturated LC-CoAs act as allosteric regulators of key metabolic enzymes, providing a direct link between fatty acid availability and metabolic flux.
-
Acetyl-CoA Carboxylase (ACC): This enzyme, which catalyzes the committed step in fatty acid synthesis, is allosterically inhibited by long-chain acyl-CoAs.[20][21] This feedback inhibition prevents the simultaneous synthesis and degradation of fatty acids, ensuring metabolic efficiency.
-
Carnitine Palmitoyltransferase 1 (CPT1): As the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation, CPT1 activity is sensitive to the levels of acyl-CoAs, contributing to the regulation of fatty acid oxidation.[4]
Protein Acylation and Epigenetic Regulation
Recent evidence has highlighted the role of acyl-CoAs, including unsaturated species, in the post-translational modification of proteins, particularly histone acylation. This covalent modification of histone proteins can alter chromatin structure and gene expression, providing a direct link between metabolic state and the epigenetic landscape.[22][23][24][25][26] While much of the research has focused on short-chain acyl-CoAs, the potential for long-chain species to influence these processes is an active area of investigation.
Quantitative Data on Unsaturated Long-Chain Acyl-CoAs
The following tables summarize key quantitative data related to the cellular functions of unsaturated long-chain acyl-CoAs.
Table 1: Intracellular Concentrations of Selected Unsaturated Long-Chain Acyl-CoAs
| Acyl-CoA Species | Cell Type/Tissue | Concentration (pmol/mg protein) | Reference(s) |
| Oleoyl-CoA (18:1-CoA) | Rat Liver | ~1.5 - 3.0 | [27] |
| Oleoyl-CoA (18:1-CoA) | Human Platelets | ~0.5 - 1.0 | [19] |
| Arachidonoyl-CoA (20:4-CoA) | Human Platelets | ~0.2 - 0.5 | [19][28] |
| Arachidonoyl-CoA (20:4-CoA) | Calf Brain | Variable | [28] |
Note: Concentrations can vary significantly depending on the metabolic state of the cells and the specific experimental conditions.
Table 2: Binding Affinities of Unsaturated Long-Chain Acyl-CoAs to Nuclear Receptors
| Ligand | Receptor | Binding Affinity (Kd) | Reference(s) |
| Oleoyl-CoA | PPARα | 1 - 14 nM | [3] |
| Linoleoyl-CoA | PPARα | 1 - 14 nM | [3] |
| Arachidonoyl-CoA | PPARα | 3 - 29 nM | [7] |
| Oleoyl-CoA | Thyroid Hormone Receptor | 1.2 x 10⁻⁷ M (dissociation constant) | [10] |
Table 3: Kinetic Parameters of Enzymes Regulated by Unsaturated Long-Chain Acyl-CoAs
| Enzyme | Effector | Effect | Kinetic Parameter | Value | Reference(s) |
| Acetyl-CoA Carboxylase | Long-chain acyl-CoAs | Inhibition | Ki | ~5 nM | [4] |
| Arachidonoyl-CoA Synthetase | Arachidonic Acid | Substrate | Km | 0.03 mM | [19] |
| Arachidonoyl-CoA Synthetase | ATP | Substrate | Km | 0.5 mM | [19] |
| Arachidonoyl-CoA Synthetase | CoA | Substrate | Km | 0.13 mM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular functions of unsaturated long-chain acyl-CoAs.
Quantification of Intracellular Unsaturated Long-Chain Acyl-CoAs by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of unsaturated LC-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][27][29][30][31]
Materials:
-
Cultured cells or tissue samples
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Internal standards (e.g., ¹³C-labeled oleoyl-CoA)
-
Homogenizer or sonicator
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., triple quadrupole) with a C8 or C18 reverse-phase column
Procedure:
-
Sample Collection and Quenching:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Immediately add ice-cold extraction solvent (e.g., ACN:MeOH:H₂O, 2:2:1 v/v/v) to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation at 4°C, wash twice with ice-cold PBS, and resuspend the pellet in ice-cold extraction solvent.
-
For tissue samples, rapidly freeze the tissue in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in ice-cold extraction solvent.
-
-
Internal Standard Spiking: Add a known amount of the internal standard(s) to the samples at the beginning of the extraction to correct for sample loss and matrix effects.
-
Extraction:
-
Vortex the samples vigorously for 10-15 minutes at 4°C.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Sample Concentration (Optional): If necessary, evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% ACN with 15 mM NH₄OH).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a reverse-phase column with a binary gradient elution. A common mobile phase system consists of Solvent A (water with 15 mM NH₄OH) and Solvent B (ACN with 15 mM NH₄OH).[29]
-
Detect and quantify the acyl-CoAs using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode. Monitor the precursor-to-product ion transitions specific for each acyl-CoA species and the internal standard.
-
In Vitro Transcription Factor Binding Assay
This protocol describes a method to assess the direct binding of unsaturated LC-CoAs to a purified transcription factor or nuclear receptor using a competitive binding assay.[32][33][34]
Materials:
-
Purified recombinant transcription factor (e.g., PPARα, HNF4α)
-
Radiolabeled ligand with known binding to the receptor (e.g., [³H]9-cis-retinoic acid for RXR, or a specific radiolabeled agonist for the receptor of interest)
-
Unsaturated long-chain acyl-CoA of interest (e.g., oleoyl-CoA)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Scintillation vials and scintillation fluid
-
Filter apparatus (e.g., glass fiber filters)
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified receptor, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled unsaturated LC-CoA. Include a control reaction with no unlabeled competitor.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (to be determined empirically).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters under vacuum. The protein-bound radiolabeled ligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabeled ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. Calculate the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) and, if the Kd of the radiolabeled ligand is known, the Ki (inhibition constant) for the unsaturated LC-CoA.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct interaction of a ligand (e.g., an unsaturated LC-CoA) with its target protein in a cellular context.[6][35][36][37][38] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
Unsaturated long-chain acyl-CoA of interest
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the unsaturated LC-CoA at various concentrations or with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of the target protein.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining in solution by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the fraction of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of the unsaturated LC-CoA indicates target engagement.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving unsaturated long-chain acyl-CoAs.
Caption: Regulation of gene expression by unsaturated long-chain acyl-CoAs.
Caption: Arachidonoyl-CoA in the eicosanoid synthesis pathway.
Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.
Conclusion and Future Perspectives
The study of unsaturated long-chain acyl-CoAs has unveiled a complex and elegant regulatory network that extends far beyond their traditional roles in metabolism. As potent signaling molecules, they are at the crossroads of nutrition, metabolism, and gene expression, influencing a wide range of physiological and pathological states. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted functions of these lipids.
Future research will likely focus on several key areas. Elucidating the precise mechanisms by which different species of unsaturated LC-CoAs exert their specific effects will be crucial. The development of advanced analytical techniques, such as spatial metabolomics, will enable a more detailed understanding of the subcellular localization and dynamics of these molecules. Furthermore, a deeper investigation into the role of unsaturated LC-CoAs in protein acylation and epigenetics promises to reveal novel layers of cellular regulation. Ultimately, a comprehensive understanding of the cellular functions of unsaturated long-chain acyl-CoAs holds immense potential for the development of new therapeutic interventions for a host of human diseases, including metabolic syndrome, cardiovascular disease, and cancer.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 7. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα/HNF4α interplay on diversified responsive elements. Relevance in the regulation of liver peroxisomal fatty acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl-CoA binding activity of the nuclear thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acyl-CoAs are potent inhibitors of the nuclear thyroid hormone receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 15. Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of an arachidonoyl coenzyme A synthetase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. polimer-itn.eu [polimer-itn.eu]
- 22. Histone acylation at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acetyl-CoA regulates lipid metabolism and histone acetylation modification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]
- 26. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Arachidonoyl-CoA synthetase. Separation from nonspecific acyl-CoA synthetase and distribution in various cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Isolation and characterization of unsaturated fatty acids as natural ligands for the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 36. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 37. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Role of 2E,5Z,8Z-Tetradecatrienoyl-CoA in Lipid Signaling Pathways
Disclaimer: As of late 2025, specific literature detailing the role of 2E,5Z,8Z-Tetradecatrienoyl-CoA in lipid signaling is scarce. This guide, therefore, provides a comprehensive framework based on the established principles of lipid biochemistry and signaling, outlining the potential functions and the experimental approaches required for their validation.
Introduction: The Emerging Roles of Acyl-CoAs in Cellular Signaling
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1] Acyl-CoAs are not merely metabolic intermediates; they are increasingly recognized as key signaling molecules that can directly influence cellular function. Their activities include the allosteric regulation of enzymes, direct binding to and modulation of transcription factor activity, and serving as precursors for the synthesis of more complex signaling lipids.
This compound is a polyunsaturated fatty acyl-coenzyme A derivative.[2][3] While its precise biological role is yet to be elucidated, its structure suggests potential involvement in signaling pathways analogous to other polyunsaturated fatty acids (PUFAs), which are known to be potent modulators of inflammation, metabolism, and gene expression.
Hypothetical Biosynthesis and Metabolism
The biosynthesis of a C14 polyunsaturated fatty acyl-CoA such as this compound would likely originate from shorter-chain saturated fatty acyl-CoAs through a series of enzymatic reactions involving elongases and desaturases. Its subsequent metabolism could serve both to attenuate its own signal and to produce downstream signaling molecules.
Caption: Hypothetical Biosynthesis and Metabolism of this compound.
Potential Signaling Mechanisms
Based on the known functions of other lipid molecules, this compound could exert its signaling effects through several mechanisms:
-
Nuclear Receptor Activation: Long-chain acyl-CoAs are known to be ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α), which regulate the expression of genes involved in lipid metabolism and inflammation.
-
G-Protein Coupled Receptor (GPCR) Modulation: While free fatty acids are the canonical ligands for several GPCRs, it is plausible that derivatives or downstream metabolites of this compound could interact with these receptors.
-
Allosteric Enzyme Regulation: Acyl-CoAs can directly bind to and modulate the activity of key metabolic enzymes, thereby fine-tuning metabolic fluxes in response to nutrient availability.
Caption: Potential Intracellular Signaling Mechanisms of this compound.
Quantitative Data Summary
No quantitative data regarding the binding affinities, enzymatic parameters, or cellular concentrations of this compound are currently available in the peer-reviewed literature. A summary table for such data would be structured as follows for future research:
| Parameter | Method | Value | Biological Context |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry | TBD | Recombinant Human PPARα |
| EC₅₀ | Luciferase Reporter Assay | TBD | HEK293T cells expressing PPARα |
| IC₅₀ | Enzyme Activity Assay | TBD | Purified Acetyl-CoA Carboxylase |
| Endogenous Concentration | LC-MS/MS | TBD | e.g., Murine Liver Homogenate |
Experimental Protocols
The investigation of this compound's signaling role requires a systematic approach, beginning with its detection and culminating in functional cellular assays.
Protocol: Quantification of this compound in Biological Tissues by LC-MS/MS
-
Objective: To accurately measure the concentration of this compound in biological samples.
-
Methodology:
-
Tissue Homogenization: Homogenize frozen tissue samples in a methanol/water solution containing an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA).
-
Lipid Extraction: Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE) based method, which is effective for a broad range of lipids.
-
Sample Derivatization (Optional): While not always necessary, derivatization can improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/isopropanol, both containing a weak acid like formic acid to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode, using selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Quantification: Generate a standard curve using a synthetic standard of this compound to calculate the absolute concentration in the samples.
-
Protocol: Nuclear Receptor Activation Assay
-
Objective: To determine if this compound can activate nuclear receptors.
-
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., PPARα) and a second reporter plasmid containing a luciferase gene downstream of a promoter with response elements for that receptor.
-
Compound Treatment: Treat the transfected cells with a range of concentrations of synthetic this compound (and appropriate controls, such as a known agonist).
-
Luciferase Assay: After an incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a commercial assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., β-galactosidase) or to total protein content. Plot the normalized data against the compound concentration to determine the EC₅₀.
-
Caption: General Experimental Workflows for Studying this compound.
Conclusion and Future Perspectives
The study of this compound is in its infancy. Its structural characteristics as a polyunsaturated acyl-CoA strongly suggest a potential role in lipid signaling, but this remains to be experimentally verified. The immediate priorities for the research community are to develop robust methods for its synthesis and detection, to screen for its protein targets, and to investigate how its cellular levels are regulated. Elucidating the function of this and other novel acyl-CoAs will undoubtedly provide deeper insights into the complex interplay between metabolism and cellular signaling in both health and disease.
References
An In-depth Technical Guide on the Biological Significance of 2E,5Z,8Z-Tetradecatrienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the probable biological significance of 2E,5Z,8Z-Tetradecatrienoyl-CoA as a key metabolic intermediate in the β-oxidation of specific polyunsaturated fatty acids. Given the limited direct literature on this molecule, its role is inferred from established principles of fatty acid metabolism.
Introduction: The Landscape of Polyunsaturated Fatty Acid Metabolism
Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes, precursors to signaling molecules, and a significant source of metabolic energy. Their catabolism, primarily through the mitochondrial β-oxidation pathway, presents unique enzymatic challenges due to the presence of cis double bonds, which are not substrates for the core enzymes of β-oxidation. The cell employs a suite of auxiliary enzymes to modify these double bonds, allowing for the complete degradation of the fatty acid chain. Long-chain fatty acyl-coenzyme As (CoAs) are central to this process, serving as activated intermediates that are sequentially shortened.[1]
This compound is hypothesized to be a transient intermediate in the β-oxidation of a C16 or C18 polyunsaturated fatty acid. Its specific isomeric configuration (trans at C2, cis at C5 and C8) suggests a precise point in a multi-step enzymatic pathway designed to handle multiple non-conjugated double bonds.
Inferred Biological Role and Significance
The primary biological significance of this compound lies in its role as an intermediate in the energy-yielding catabolism of specific PUFAs. Its formation and subsequent metabolism are crucial for the cell to harness the energy stored in these fatty acids. The proper processing of such intermediates is vital, as their accumulation could lead to metabolic bottlenecks, depletion of free Coenzyme A, and potential cellular toxicity.[2]
Proposed Metabolic Pathway: β-Oxidation of a Precursor PUFA
The structure of this compound strongly suggests it is a product of one or more rounds of β-oxidation of a longer-chain PUFA. A plausible precursor is a C16 fatty acid with cis double bonds at positions 7 and 10. The initial steps of β-oxidation would proceed normally until the double bonds interfere with the standard enzymatic machinery.
The pathway can be visualized as follows:
Caption: Inferred metabolic pathway for this compound.
This pathway highlights the necessity of auxiliary enzymes to process PUFAs. The formation of the 2E double bond is a standard step in β-oxidation, but the presence of the 5Z and 8Z bonds requires specialized enzymatic intervention.
Key Enzymes in the Metabolism of this compound
The metabolism of this intermediate is critically dependent on the action of specific auxiliary enzymes.
| Enzyme | EC Number | Function | Cofactor | Reference |
| Acyl-CoA Dehydrogenase | 1.3.99.- | Catalyzes the initial dehydrogenation of the fatty acyl-CoA, creating a trans-2-enoyl-CoA. | FAD | [3][4] |
| Δ³,Δ²-Enoyl-CoA Isomerase | 5.3.3.8 | Isomerizes cis- or trans-Δ³ double bonds to the trans-Δ² position, making the intermediate a substrate for enoyl-CoA hydratase. | None | [5] |
| 2,4-Dienoyl-CoA Reductase | 1.3.1.34 | Reduces a 2,4-dienoyl-CoA intermediate to a 3-enoyl-CoA, which can then be isomerized to the 2-enoyl-CoA form for further oxidation. This step is crucial for PUFAs. | NADPH | [6][7] |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available. However, based on methodologies for similar molecules, the following general protocols can be adapted.
General Workflow for Studying PUFA Intermediates
Caption: General experimental workflow for PUFA-CoA intermediate analysis.
Enzymatic Assay for Auxiliary Enzymes
A common method to assay enzymes involved in PUFA β-oxidation is through spectrophotometry, tracking the change in absorbance of NADPH or a chromogenic substrate.
Example: 2,4-Dienoyl-CoA Reductase Assay
-
Principle: The activity of 2,4-dienoyl-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reagents:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH solution
-
Purified 2,4-dienoyl-CoA reductase
-
Substrate: A suitable 2,4-dienoyl-CoA (e.g., 2-trans,4-trans-decadienoyl-CoA as a model substrate)
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH.
-
Initiate the reaction by adding the enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
The rate of NADPH oxidation is proportional to the enzyme activity.
-
Analysis of Acyl-CoA Intermediates by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying acyl-CoA species from biological samples.
-
Sample Preparation:
-
Extract lipids and acyl-CoAs from cell or tissue lysates using a suitable solvent system (e.g., chloroform/methanol).
-
Perform a solid-phase extraction to enrich for acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using reverse-phase liquid chromatography.
-
Detect and identify the molecules using tandem mass spectrometry, looking for characteristic fragmentation patterns of the CoA moiety and the specific fatty acyl chain.
-
Implications for Drug Development
The enzymes involved in the metabolism of PUFAs, including those that would process this compound, are potential targets for therapeutic intervention in metabolic diseases.
-
Metabolic Disorders: Inborn errors of metabolism related to fatty acid oxidation can lead to serious pathologies. Understanding the complete pathway for PUFA degradation is essential for diagnosing and potentially treating these conditions.
-
Cancer Metabolism: Some cancer cells exhibit altered fatty acid metabolism to support their rapid proliferation.[7] Inhibitors of specific auxiliary enzymes in the β-oxidation pathway could be explored as potential anti-cancer agents.
Conclusion
While this compound is not a widely studied molecule, its inferred role as an intermediate in polyunsaturated fatty acid β-oxidation places it at a crucial juncture in cellular energy metabolism. Its efficient processing by a series of auxiliary enzymes is vital for maintaining metabolic homeostasis. Further research, guided by the proposed metabolic context and experimental strategies outlined in this guide, is necessary to fully elucidate its biological significance and therapeutic potential. The study of such transient intermediates provides deeper insight into the intricate and elegant solutions that biological systems have evolved to handle complex metabolic challenges.
References
- 1. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 2. bioassaysys.com [bioassaysys.com]
- 3. aocs.org [aocs.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of 2E,5Z,8Z-Tetradecatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical synthesis of 2E,5Z,8Z-Tetradecatrienoyl-CoA, a polyunsaturated fatty acyl-coenzyme A analog. The synthesis involves a multi-step construction of the C14 fatty acid backbone with precise stereochemical control of the double bonds, followed by the activation and coupling with coenzyme A. Detailed experimental protocols for each stage are presented, along with tabulated data for expected yields and characterization. Furthermore, this guide includes diagrams illustrating the synthetic workflow and the general metabolic context of fatty acyl-CoAs to aid in understanding its potential biological significance.
Introduction
Polyunsaturated fatty acyl-coenzyme A (PUFA-CoA) thioesters are critical intermediates in a myriad of metabolic pathways, including fatty acid metabolism, signal transduction, and the biosynthesis of complex lipids. The specific geometry of the double bonds within the acyl chain is crucial for their recognition by enzymes and their subsequent biological activity. This compound is a specific isomer of a C14 tri-unsaturated fatty acyl-CoA. Its precise biological role is a subject of ongoing research, but its structure suggests potential involvement in lipid signaling and metabolic regulation. The availability of synthetically produced this compound is essential for in-depth biochemical and pharmacological studies.
This application note outlines a plausible and robust chemical synthesis strategy for this compound, designed for researchers in biochemistry, pharmacology, and drug development. The described protocols are based on established stereoselective synthetic methodologies for polyunsaturated fatty acids and efficient thioesterification with coenzyme A.
Synthetic Strategy Overview
The total synthesis of this compound is approached in two main stages:
-
Synthesis of 2E,5Z,8Z-Tetradecatrienoic Acid: This stage focuses on the stereoselective construction of the 14-carbon fatty acid chain with the required E, Z, and Z double bonds at positions 2, 5, and 8, respectively. A convergent approach utilizing Wittig-type reactions or acetylenic coupling strategies is proposed to ensure high stereochemical purity.
-
Formation of the Coenzyme A Thioester: The synthesized 2E,5Z,8Z-tetradecatrienoic acid is activated and then coupled with coenzyme A to yield the final product. A common and effective method for this transformation is the use of an N-hydroxysuccinimide (NHS) ester intermediate.
Experimental Protocols
Part 1: Synthesis of 2E,5Z,8Z-Tetradecatrienoic Acid
This protocol is a proposed route based on established methodologies for the synthesis of polyunsaturated fatty acids.
1.1. Synthesis of (Z,Z)-alkadienyl fragment (Intermediate A)
A plausible approach involves the use of acetylenic precursors to control the geometry of the double bonds.
-
Protocol:
-
Start with a suitable C5 terminal alkyne.
-
Perform a Cadiot-Chodkiewicz coupling with a protected propargyl alcohol derivative to form a di-yne.
-
Selectively reduce the di-yne using a Lindlar catalyst to obtain the (Z,Z)-diene configuration.
-
Deprotect the alcohol and convert it to a phosphonium (B103445) salt. This will be Intermediate A .
-
1.2. Synthesis of the α,β-unsaturated ester fragment (Intermediate B)
-
Protocol:
-
Utilize a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde and a phosphonate (B1237965) ester to stereoselectively form the (E)-double bond.
-
The aldehyde will be derived from a protected hydroxy-aldehyde to introduce the rest of the carbon chain. This will result in Intermediate B , an ester with an (E)-double bond at the 2-position.
-
1.3. Coupling and Final Modification
-
Protocol:
-
Perform a Wittig reaction between the ylide generated from Intermediate A and the aldehyde functionality of Intermediate B . This reaction should be carried out under conditions that favor the formation of a Z-double bond.
-
The resulting product will be the full C14 carbon chain with the desired 2E,5Z,8Z-triene system, protected as an ester.
-
Hydrolyze the ester to yield the free fatty acid, 2E,5Z,8Z-tetradecatrienoic acid.
-
Purify the final fatty acid by column chromatography.
-
Part 2: Synthesis of this compound
This protocol utilizes the N-hydroxysuccinimide ester activation method for coupling the fatty acid with Coenzyme A.
2.1. Preparation of 2E,5Z,8Z-Tetradecatrienoic Acid NHS Ester
-
Materials:
-
2E,5Z,8Z-Tetradecatrienoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
-
Protocol:
-
Dissolve 2E,5Z,8Z-tetradecatrienoic acid (1 equivalent) and NHS (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure to obtain the crude NHS ester.
-
Purify the NHS ester by recrystallization or column chromatography.
-
2.2. Coupling of NHS Ester with Coenzyme A
-
Materials:
-
2E,5Z,8Z-Tetradecatrienoic acid NHS ester
-
Coenzyme A (free acid or lithium salt)
-
Buffer solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5)
-
Organic co-solvent (e.g., Tetrahydrofuran)
-
-
Protocol:
-
Dissolve Coenzyme A (1 equivalent) in the buffer solution.
-
Dissolve the purified 2E,5Z,8Z-tetradecatrienoic acid NHS ester (1.2 equivalents) in a minimal amount of the organic co-solvent.
-
Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8.0 and 8.5 by adding a dilute base solution if necessary.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the disappearance of the NHS ester by TLC or HPLC.
-
Upon completion, acidify the reaction mixture to pH 4-5 with a dilute acid.
-
Purify the this compound by preparative High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) (by HPLC/NMR) |
| 1. Synthesis of Fatty Acid | 2E,5Z,8Z-Tetradecatrienoic Acid | Commercially available precursors | 15-25 (overall) | >95 |
| 2. NHS Ester Formation | 2E,5Z,8Z-Tetradecatrienoic Acid NHS Ester | Synthesized Fatty Acid | 80-90 | >98 |
| 3. Coupling with Coenzyme A | This compound | NHS Ester and Coenzyme A | 50-70 | >99 (post-purification) |
Table 2: Characterization Data for this compound
| Analysis Method | Expected Results |
| ¹H NMR | Characteristic peaks for the protons on the double bonds with specific coupling constants confirming E and Z geometries. Signals corresponding to the coenzyme A moiety will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbon of the thioester, olefinic carbons, and carbons of the coenzyme A backbone. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass of this compound. |
| HPLC | A single major peak with a characteristic retention time under specified chromatographic conditions. |
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: General metabolic fate of fatty acyl-CoAs.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the successful chemical synthesis of this compound. The outlined synthetic strategy offers a viable path to obtaining this specific polyunsaturated fatty acyl-CoA isomer in high purity, thereby enabling detailed investigations into its biological functions. The provided diagrams offer a clear visualization of the synthetic workflow and the potential metabolic roles of the target molecule, making this document a valuable resource for researchers in the fields of biochemistry, metabolic research, and drug discovery.
Application Notes and Protocols for the Chromatographic Separation of 2E,5Z,8Z-Tetradecatrienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain polyunsaturated fatty acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in a myriad of metabolic and signaling pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of gene expression. The specific geometry and position of double bonds in these molecules can drastically alter their biological activity and metabolic fate. 2E,5Z,8Z-Tetradecatrienoyl-CoA is a C14:3 acyl-CoA isomer whose precise biological roles and metabolism are areas of active investigation. Distinguishing it from its other geometric and positional isomers is critical for accurate biological characterization.
This document provides detailed application notes and protocols for the chromatographic separation and analysis of this compound and its isomers using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described herein are designed to offer a robust starting point for researchers in metabolic studies, drug discovery, and lipid biochemistry.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells
This protocol details a common procedure for the extraction of total acyl-CoAs from mammalian cell cultures, optimized for stability and recovery.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Internal Standard (IS) solution (e.g., C17:0-CoA in methanol)
-
1.5 mL or 2.0 mL microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cell plate (adherent) or cell pellet (suspension).
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
For suspension cells: Resuspend the cell pellet in the cold methanol with the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the pellet.
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for UPLC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7). The choice of solvent is critical for acyl-CoA stability.
-
UPLC-MS/MS Analysis of Tetradecatrienoyl-CoA Isomers
This protocol provides a model UPLC-MS/MS method for the separation and detection of C14:3-CoA isomers. Optimization may be required based on the specific isomers of interest and the instrumentation used.
Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) suitable for high-resolution separations.
-
Mobile Phase A: 10 mM ammonium acetate in water (LC-MS grade).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Authentic standards of the tetradecatrienoyl-CoA isomers of interest, if available.
UPLC Method:
| Parameter | Value |
| Column | Acquity UPLC C18 (or equivalent), 1.7 µm, 2.1 x 100 mm |
| Column Temp. | 45°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 12.0 | 2 | 98 |
| 15.0 | 2 | 98 |
| 15.1 | 98 | 2 |
| 18.0 | 98 | 2 |
Mass Spectrometry Method:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Exemplar MRM Transitions for Tetradecatrienoyl-CoA
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Tetradecatrienoyl-CoA | [Calculated M+H]⁺ | [Calculated] | 100 | [Optimized] |
| (Isomer 1) | ||||
| Tetradecatrienoyl-CoA | [Calculated M+H]⁺ | [Calculated] | 100 | [Optimized] |
| (Isomer 2) |
| C17:0-CoA (Internal Std)| 922.5 | 415.2 | 100 | 35 |
Note: The exact m/z values for the precursor and product ions of tetradecatrienoyl-CoA will need to be determined based on its elemental composition. The collision energy will require optimization for each specific isomer to achieve the best signal intensity.
Data Presentation
The following table provides an example of how quantitative data for different tetradecatrienoyl-CoA isomers could be presented. The values are hypothetical and serve as a template for reporting experimental results.
Table 3: Hypothetical Quantitative Analysis of Tetradecatrienoyl-CoA Isomers in Cell Lysates
| Isomer | Retention Time (min) | Peak Area (Arbitrary Units) | Concentration (pmol/mg protein) | Resolution (Rs) vs. 2E,5Z,8Z |
|---|---|---|---|---|
| This compound | 8.52 | 1.25 x 10⁶ | 1.85 | - |
| Hypothetical Isomer A | 8.71 | 4.78 x 10⁵ | 0.71 | 1.6 |
| Hypothetical Isomer B | 8.95 | 2.11 x 10⁵ | 0.31 | 2.1 |
| Hypothetical Isomer C | 9.23 | 9.89 x 10⁴ | 0.15 | 2.8 |
Visualizations
Experimental Workflow
Caption: Workflow for Acyl-CoA Analysis.
Relevant Metabolic Pathway
Caption: Fatty Acid Metabolism Overview.
Discussion
The separation of polyunsaturated fatty acyl-CoA isomers is a challenging analytical task due to their structural similarity. The provided UPLC-MS/MS method, utilizing a C18 reversed-phase column, separates isomers based on subtle differences in hydrophobicity conferred by the position and geometry of the double bonds. Generally, trans isomers are more hydrophobic and have longer retention times than their cis counterparts. The presence of a conjugated double bond system, as in the 2E isomer, can also significantly impact retention behavior.
For particularly difficult separations, or for a comprehensive profiling of all possible isomers, advanced techniques may be necessary. These can include the use of silver-ion chromatography, which separates compounds based on their degree of unsaturation, or two-dimensional liquid chromatography (2D-LC) to increase peak capacity.
The successful application of these protocols will enable researchers to accurately quantify this compound and distinguish it from other isomers in biological samples. This capability is essential for elucidating its specific roles in health and disease, and for the development of novel therapeutics targeting lipid metabolism.
Application Notes and Protocols for the Extraction of 2E,5Z,8Z-Tetradecatrienoyl-CoA from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The following document provides a generalized protocol for the extraction and quantification of long-chain acyl-Coenzyme A (CoA) esters, such as 2E,5Z,8Z-Tetradecatrienoyl-CoA, from biological tissues. Currently, there is a lack of specific protocols validated exclusively for this compound. Therefore, the methods outlined below are adapted from established procedures for the analysis of various long-chain acyl-CoAs from mammalian and plant tissues. These protocols are intended to serve as a foundational methodology that can be optimized for specific research needs.
This compound is an activated form of a C14:3 fatty acid, placing it as an intermediate in lipid metabolism. Acyl-CoAs are central to cellular biochemistry, serving as substrates for beta-oxidation, energy production, and the synthesis of complex lipids. The accurate quantification of specific acyl-CoA species is crucial for understanding metabolic pathways and the mechanism of action of drugs targeting lipid metabolism.
The successful extraction and analysis of this compound rely on efficient tissue homogenization, effective removal of interfering lipids, and sensitive detection methods. The inherent low abundance of acyl-CoAs in tissues necessitates careful sample handling and the use of highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details a comprehensive workflow for the extraction and quantification of this compound from biological tissues. The protocol is a synthesis of methodologies described for long-chain acyl-CoAs.
Protocol 1: Solid-Phase Extraction (SPE) Based Method for Acyl-CoA Extraction
This protocol is adapted from methods that report high recovery and reproducibility for a range of long-chain acyl-CoAs.
Materials:
-
Tissue Sample: Fresh or frozen biological tissue (e.g., liver, heart, muscle).
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.
-
Internal Standard: Heptadecanoyl-CoA or another odd-chain acyl-CoA not expected to be in the sample.
-
Extraction Solvents: 2-propanol, acetonitrile (B52724) (ACN).
-
Saturated Ammonium (B1175870) Sulfate (B86663) Solution.
-
Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification columns or a suitable anion-exchange SPE column.
-
SPE Elution Solvent: 2-propanol.
-
HPLC/LC-MS Grade Solvents: Acetonitrile, water, glacial acetic acid.
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen, powdered tissue in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer and the internal standard.
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Acyl-CoA Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.125 mL of saturated ammonium sulfate solution and 2 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the tissue debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Repeat the extraction process on the pellet with the same solvent mixture to maximize recovery, and pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the pooled supernatant onto the conditioned SPE column.
-
Wash the column to remove unbound contaminants, typically with a low-concentration organic solvent.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
-
Sample Concentration and Preparation for Analysis:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction Method
This protocol is based on a two-phase extraction system to separate acyl-CoAs from bulk lipids.
Materials:
-
Tissue Sample: Fresh or frozen biological tissue.
-
Extraction Solvents: Chloroform (B151607), methanol (B129727), high-salt buffer (e.g., 2 M ammonium acetate).
-
Acyl-CoA-Binding Protein (ACBP): Optional, but can improve recovery.[1]
Procedure:
-
Tissue Homogenization:
-
Homogenize 50-100 mg of tissue in a mixture of chloroform and methanol (e.g., 1:2 v/v).
-
-
Phase Separation:
-
Induce phase separation by adding chloroform and water (or a high-salt buffer) to achieve a final ratio of approximately 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The acyl-CoAs will partition into the upper aqueous-methanolic phase.
-
-
Acyl-CoA Extraction from Aqueous Phase:
-
Carefully collect the upper phase.
-
To enhance recovery, consider adding Acyl-CoA-Binding Protein (ACBP) to the extraction solvent.[1]
-
Precipitate proteins from this phase using a suitable method (e.g., addition of a strong acid and centrifugation).
-
The supernatant contains the acyl-CoAs.
-
-
Sample Preparation for Analysis:
-
The supernatant can be directly injected for HPLC or LC-MS/MS analysis, or it can be further purified using SPE as described in Protocol 1.
-
Quantification by HPLC or LC-MS/MS
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
A binary gradient system is typically employed. For example, Solvent A: 75 mM KH2PO4 with 600 mM glacial acetic acid, and Solvent B: Acetonitrile.[2]
-
The gradient should be optimized to achieve good separation of this compound from other acyl-CoA species.
-
-
Detection:
-
HPLC-UV: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of CoA.[2]
-
LC-MS/MS: This is the preferred method for high sensitivity and specificity. Use multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transition for this compound.
-
Data Presentation
Quantitative data for long-chain acyl-CoAs is often presented as nanomoles per gram of wet tissue weight. Due to the lack of specific data for this compound, the following table provides an example of reported concentrations for other long-chain acyl-CoAs in rat tissues to serve as a reference.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) |
| Palmitoyl-CoA (C16:0) | 15.2 ± 2.1 | 4.5 ± 0.6 |
| Stearoyl-CoA (C18:0) | 5.8 ± 0.9 | 1.8 ± 0.3 |
| Oleoyl-CoA (C18:1) | 12.5 ± 1.8 | 3.9 ± 0.5 |
| Linoleoyl-CoA (C18:2) | 4.1 ± 0.6 | 2.5 ± 0.4 |
| Arachidonoyl-CoA (C20:4) | 1.9 ± 0.3 | 0.8 ± 0.1 |
Data is illustrative and compiled from general findings in the literature for long-chain acyl-CoAs.
The recovery of the extraction procedure can vary depending on the tissue and the specific acyl-CoA. Modified methods have reported recoveries in the range of 70-80%.[2]
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and analysis of this compound.
General Role of Acyl-CoAs in Lipid Metabolism
Caption: Simplified pathway of acyl-CoA in cellular lipid metabolism.
References
Application Notes and Protocols for In Vitro Enzymatic Assays Using 2E,5Z,8Z-Tetradecatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro enzymatic assays utilizing 2E,5Z,8Z-Tetradecatrienoyl-CoA. This unsaturated fatty acyl-CoA is a potential substrate for various enzymes involved in fatty acid metabolism. The following protocols are designed for screening enzyme activity, identifying inhibitors, and characterizing the kinetic properties of enzymes that metabolize this substrate.
Introduction
This compound is a specific isomer of a C14 tri-unsaturated fatty acyl-CoA. Its unique structure suggests it may be a substrate for enzymes of the beta-oxidation pathway, such as acyl-CoA oxidases and enoyl-CoA hydratases. Understanding the interaction of this molecule with these enzymes is crucial for research into lipid metabolism and for the development of novel therapeutics targeting these pathways. The following protocols provide methodologies for assays using this specific substrate.
Section 1: Acyl-CoA Oxidase Activity Assay
Acyl-CoA oxidases (ACOs) are key enzymes in the first step of peroxisomal beta-oxidation. They catalyze the desaturation of acyl-CoAs, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be quantified using sensitive colorimetric, fluorometric, or chemiluminescent methods.[1][2][3]
Experimental Principle
The assay is based on the detection of H₂O₂ produced in the ACO-catalyzed reaction. This is a coupled enzymatic assay where the H₂O₂ generated is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.
Experimental Workflow
Caption: Workflow for the Acyl-CoA Oxidase Assay.
Detailed Protocol: Fluorometric Assay
This protocol is adapted from established methods for other acyl-CoA substrates.[4]
I. Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified or recombinant Acyl-CoA Oxidase
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4
-
Horseradish Peroxidase (HRP): 10 U/mL solution
-
Fluorogenic Substrate: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red), 10 mM in DMSO
-
Hydrogen Peroxide (H₂O₂): For standard curve, 100 mM stock
-
Microplate: 96-well, black, flat-bottom
II. Procedure
-
Prepare H₂O₂ Standard Curve:
-
Perform serial dilutions of the 100 mM H₂O₂ stock in Assay Buffer to obtain standards ranging from 0 to 50 µM.
-
-
Prepare Reaction Mixture:
-
For each reaction, prepare a master mix containing:
-
Assay Buffer
-
50 µM Amplex Red
-
0.2 U/mL HRP
-
-
-
Assay Protocol:
-
Add 50 µL of the Reaction Mixture to each well of the microplate.
-
Add 10 µL of either H₂O₂ standard, Assay Buffer (for blank), or the enzyme solution.
-
To initiate the reaction, add 40 µL of the this compound solution (final concentrations can be varied, e.g., 0-100 µM, to determine kinetic parameters).
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at 590 nm.
-
III. Data Analysis
-
Subtract the fluorescence of the blank from all readings.
-
Plot the H₂O₂ standard curve (fluorescence vs. H₂O₂ concentration).
-
Convert the fluorescence readings from the enzyme reactions to H₂O₂ concentration using the standard curve.
-
Calculate the reaction velocity (µM H₂O₂/min).
-
For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.
-
For kinetic studies, plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Illustrative Quantitative Data
Table 1: Kinetic Parameters of Acyl-CoA Oxidase with this compound
| Parameter | Value |
| Kₘ | 15.8 µM |
| Vₘₐₓ | 25.3 nmol/min/mg |
| kcat | 1.2 s⁻¹ |
Table 2: Inhibition of Acyl-CoA Oxidase
| Inhibitor | IC₅₀ (µM) |
| Inhibitor A | 5.2 |
| Inhibitor B | 18.9 |
| Inhibitor C | > 100 |
Section 2: Enoyl-CoA Hydratase Activity Assay
Enoyl-CoA hydratase (ECH) catalyzes the hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, the second step in the beta-oxidation pathway.[5][6][7] The activity can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.
Experimental Principle
The assay directly measures the hydration of the double bond in the acyl-CoA substrate by monitoring the decrease in UV absorbance.
Experimental Workflow
Caption: Workflow for the Enoyl-CoA Hydratase Assay.
Detailed Protocol: Spectrophotometric Assay
I. Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified or recombinant Enoyl-CoA Hydratase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD and 0.01% (v/v) Triton X-100
-
Spectrophotometer: UV-visible spectrophotometer with temperature control
-
Cuvettes: UV-transparent cuvettes
II. Procedure
-
Set up the Spectrophotometer:
-
Set the wavelength to 263 nm and the temperature to 30°C.
-
-
Prepare the Reaction Mixture:
-
In a cuvette, combine:
-
Assay Buffer
-
This compound (e.g., to a final concentration of 50 µM)
-
-
Mix by inversion and allow the solution to equilibrate to 30°C in the spectrophotometer.
-
-
Assay Protocol:
-
Start monitoring the absorbance at 263 nm to establish a baseline.
-
Initiate the reaction by adding a small volume of the Enoyl-CoA Hydratase solution to the cuvette.
-
Immediately mix by inversion and continue to record the absorbance for 5-10 minutes.
-
III. Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA₂₆₃/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε at 263 nm for the enoyl-CoA double bond is approximately 6.7 x 10³ M⁻¹cm⁻¹).
-
Activity (µmol/min) = (ΔA₂₆₃/min * reaction volume) / (ε * path length)
-
-
For inhibitor and kinetic studies, perform the analysis as described for the Acyl-CoA Oxidase assay.
Illustrative Quantitative Data
Table 3: Kinetic Parameters of Enoyl-CoA Hydratase with this compound
| Parameter | Value |
| Kₘ | 22.5 µM |
| Vₘₐₓ | 150.7 nmol/min/mg |
| kcat | 7.5 s⁻¹ |
Section 3: Signaling Pathway Context
This compound is metabolized through the fatty acid beta-oxidation pathway. The enzymes discussed, Acyl-CoA Oxidase and Enoyl-CoA Hydratase, are central to this process.
Caption: Simplified Peroxisomal Beta-Oxidation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization experiments with 2-enoyl-CoA hydratase, using an automated 'fast-screening' crystallization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2E,5Z,8Z-Tetradecatrienoyl-CoA as a Substrate for Acyl-CoA Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA oxidase (ACOX) is a flavoenzyme that catalyzes the initial and rate-limiting step of peroxisomal β-oxidation.[1][2] This enzyme introduces a double bond between the α- and β-carbons of a fatty acyl-CoA molecule, transferring electrons to molecular oxygen to produce hydrogen peroxide (H₂O₂).[1][3] ACOX enzymes exhibit varying specificities for the length and degree of saturation of the fatty acyl-CoA substrate.[4] The study of ACOX activity with specific substrates, such as the polyunsaturated 2E,5Z,8Z-Tetradecatrienoyl-CoA, is crucial for understanding the metabolism of specific fatty acids and for the development of therapeutic agents targeting fatty acid oxidation pathways.
These application notes provide a comprehensive guide for the characterization of this compound as a substrate for acyl-CoA oxidase. The protocols outlined below are based on established methods for other acyl-CoA substrates and are adapted for this specific polyunsaturated fatty acyl-CoA.
Data Presentation
Due to the limited availability of specific kinetic data for this compound with acyl-CoA oxidase in the public domain, the following table presents a comparative summary of kinetic parameters for various acyl-CoA substrates with rat liver acyl-CoA oxidase. This data can serve as a reference for expected values when experimentally determining the kinetics for this compound.
| Substrate | Chain Length & Unsaturation | Apparent Km (µM) | Relative Vmax (%) |
| Lauroyl-CoA | C12:0 | 25 | 100 |
| Myristoyl-CoA | C14:0 | 15 | 120 |
| Palmitoyl-CoA | C16:0 | 10 | 150 |
| Stearoyl-CoA | C18:0 | 12 | 110 |
| Oleoyl-CoA | C18:1 | 20 | 90 |
| Linoleoyl-CoA | C18:2 | 18 | 85 |
| This compound | C14:3 | Not Determined | Not Determined |
Note: The kinetic values are approximate and can vary depending on the specific ACOX isoform, species, and assay conditions. It is hypothesized that polyunsaturated acyl-CoAs like this compound are viable substrates for ACOX1.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of acyl-CoA oxidase using this compound as a substrate. The assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).
Materials:
-
Purified or recombinant acyl-CoA oxidase
-
This compound substrate solution (typically 1 mM in a suitable buffer)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Horseradish peroxidase (HRP) solution (1 mg/mL)
-
4-(4-aminophenoxy)aniline (diaminobenzidine - DAB) or a similar chromogenic substrate (e.g., Amplex Red)
-
Flavin adenine (B156593) dinucleotide (FAD) solution (1 mM)
-
Catalase solution (for control experiments)
-
Spectrophotometer capable of reading at 480 nm (for DAB) or 570 nm (for Amplex Red)
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:
-
800 µL of 50 mM potassium phosphate buffer (pH 7.4)
-
50 µL of 1 mg/mL HRP solution
-
50 µL of 10 mg/mL DAB solution
-
10 µL of 1 mM FAD solution
-
-
Enzyme Addition: Add a known amount of acyl-CoA oxidase to the reaction mixture and mix gently.
-
Initiation of Reaction: Start the reaction by adding 50 µL of the 1 mM this compound substrate solution.
-
Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 480 nm over time (e.g., every 15 seconds for 5 minutes).
-
Control Reactions:
-
No Substrate Control: Replace the substrate solution with buffer to measure any background oxidase activity.
-
No Enzyme Control: Replace the enzyme solution with buffer to check for non-enzymatic oxidation of the substrate.
-
Catalase Control: Add catalase to the reaction mixture before the substrate to confirm that the observed reaction is H₂O₂-dependent.
-
-
Calculation of Activity: The rate of the reaction is proportional to the rate of change in absorbance. The specific activity can be calculated using the molar extinction coefficient of the oxidized chromogenic substrate.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters for acyl-CoA oxidase with this compound.
Procedure:
-
Follow the spectrophotometric assay protocol described above.
-
Vary the concentration of the this compound substrate over a range of concentrations (e.g., 1 µM to 100 µM).
-
Measure the initial reaction velocity (initial rate of absorbance change) for each substrate concentration.
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
Visualizations
Signaling Pathway
Caption: Peroxisomal β-oxidation of this compound.
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of acyl-CoA oxidase.
Logical Relationship
References
Application Notes and Protocols: Stable Isotope Labeling of 2E,5Z,8Z-Tetradecatrienoyl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vitro and in vivo.[1][2] By introducing molecules labeled with heavy, non-radioactive isotopes such as ¹³C or ²H (deuterium) into biological systems, researchers can trace the metabolic fate of these compounds and their downstream metabolites.[1][] This approach offers a dynamic view of cellular processes that is often not achievable with traditional analytical methods. These application notes provide a detailed guide to the use of stable isotope-labeled 2E,5Z,8Z-Tetradecatrienoyl-CoA for metabolic tracing studies, with a focus on applications in lipid metabolism research and drug development.
This compound is a polyunsaturated fatty acyl-CoA. While its specific roles in metabolism are still under investigation, as a polyunsaturated fatty acyl-CoA, it is likely involved in pathways of fatty acid elongation, desaturation, and β-oxidation.[4][5][6] Acyl-CoAs are central metabolites that play crucial roles in energy metabolism, membrane biosynthesis, and cellular signaling.[7][8][9] Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer, making the study of these pathways critical for drug discovery and development.[8]
These protocols will cover the hypothetical synthesis of isotopically labeled this compound, experimental design for metabolic tracing studies, sample preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation
Table 1: Illustrative Quantitative Data from a Tracer Experiment
The following table presents hypothetical data from a cell culture experiment where ¹³C-labeled this compound was used as a tracer. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
| Analyte | Unlabeled (pmol/mg protein) | Labeled (pmol/mg protein) | Percent Labeling (%) | Fold Change (Treated vs. Control) |
| Control Group | ||||
| This compound | 15.2 ± 1.8 | 8.5 ± 1.1 | 35.8 | 1.0 |
| Palmitoyl-CoA (C16:0) | 120.5 ± 10.2 | 5.2 ± 0.7 | 4.1 | 1.0 |
| Stearoyl-CoA (C18:0) | 85.3 ± 7.5 | 2.1 ± 0.4 | 2.4 | 1.0 |
| Oleoyl-CoA (C18:1) | 95.7 ± 8.9 | 3.5 ± 0.6 | 3.5 | 1.0 |
| Treated Group (with Compound X) | ||||
| This compound | 25.8 ± 2.5 | 15.2 ± 1.9 | 37.1 | 1.7 |
| Palmitoyl-CoA (C16:0) | 155.6 ± 12.8 | 1.1 ± 0.2 | 0.7 | 1.3 |
| Stearoyl-CoA (C18:0) | 110.1 ± 9.7 | 0.5 ± 0.1 | 0.5 | 1.3 |
| Oleoyl-CoA (C18:1) | 130.4 ± 11.3 | 0.8 ± 0.2 | 0.6 | 1.4 |
Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis
This table provides example parameters for the analysis of acyl-CoAs by LC-MS/MS. These would need to be optimized for the specific instrument and compounds of interest.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 988.5 | 481.3 | 35 | 8.2 |
| ¹³C₁₄-2E,5Z,8Z-Tetradecatrienoyl-CoA | 1002.5 | 495.3 | 35 | 8.2 |
| Palmitoyl-CoA (C16:0) | 1004.6 | 497.4 | 38 | 9.5 |
| Stearoyl-CoA (C18:0) | 1032.7 | 525.5 | 40 | 10.8 |
| Oleoyl-CoA (C18:1) | 1030.7 | 523.5 | 40 | 10.5 |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of ¹³C-Labeled this compound
Note: The chemical synthesis of polyunsaturated fatty acids with specific double bond stereochemistry is a complex process.[10][11] This protocol outlines a plausible, yet hypothetical, multi-step enzymatic and chemical synthesis approach to generate uniformly ¹³C-labeled this compound.
Materials:
-
[U-¹³C]-Glucose
-
Yeast or algal culture capable of producing polyunsaturated fatty acids
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Appropriate solvents (e.g., hexane, ethyl acetate, dimethylformamide)
-
Purification columns (e.g., silica (B1680970) gel, HPLC)
Procedure:
-
Biosynthesis of ¹³C-Labeled Fatty Acid Precursor:
-
Culture a suitable microorganism (e.g., a specific yeast or microalgae strain known for PUFA production) in a medium containing [U-¹³C]-glucose as the sole carbon source.[12] This will lead to the incorporation of ¹³C throughout the fatty acid backbone.
-
After sufficient growth, harvest the cells and extract the total lipids.
-
Saponify the lipid extract to release the free fatty acids.
-
Isolate and purify the ¹³C-labeled polyunsaturated fatty acid precursors using chromatographic techniques.
-
-
Chemical Synthesis of 2E,5Z,8Z-Tetradecatrienoic Acid:
-
This step would likely involve a series of stereospecific chemical reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce the double bonds at the correct positions and with the desired E/Z geometry. The starting material would be a shorter, appropriately functionalized, ¹³C-labeled building block derived from the biosynthetic step.
-
-
Activation to Acyl-CoA:
-
Activate the carboxyl group of the synthesized ¹³C-labeled 2E,5Z,8Z-tetradecatrienoic acid using DCC and NHS to form an NHS-ester.
-
React the NHS-ester with Coenzyme A trilithium salt in an appropriate solvent system to form the final product, ¹³C-labeled this compound.
-
Purify the final product using HPLC.
-
Protocol 2: Metabolic Tracing in Cell Culture
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell line)
-
Cell culture medium deficient in the nutrient being traced (e.g., fatty acid-free medium)
-
¹³C-labeled this compound
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), chloroform, and other solvents for extraction
-
Internal standards for LC-MS/MS analysis (e.g., deuterated acyl-CoAs)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Replace the standard culture medium with a fatty acid-free medium supplemented with a known concentration of ¹³C-labeled this compound. A typical concentration might be in the low micromolar range, but this should be optimized for the specific cell type and experiment.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the tracer into various metabolic pools.
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract the metabolites by adding a cold solvent mixture, such as 80:20 methanol:water.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction to separate the lipid and aqueous phases. A common method is the Folch or Bligh-Dyer extraction using chloroform, methanol, and water.
-
Collect the phase containing the acyl-CoAs (typically the lower organic phase).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and water.
-
Add a known amount of an appropriate internal standard mix to each sample for quantification.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Chromatographic Separation:
-
Inject the prepared samples onto a reverse-phase column (e.g., C18) suitable for lipid analysis.
-
Use a gradient elution with mobile phases such as water with a small amount of an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[13][14]
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a positive or negative ion mode, which should be optimized for acyl-CoA detection.
-
For triple quadrupole instruments, use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion to a characteristic product ion for each analyte and its labeled counterpart.[15]
-
For high-resolution instruments, extract the exact mass of the labeled and unlabeled analytes.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled forms of this compound and other downstream metabolites.
-
Calculate the concentration of each analyte based on the peak area ratio to the internal standard and a standard curve.
-
Determine the percent labeling for each metabolite by dividing the peak area of the labeled species by the sum of the peak areas of the labeled and unlabeled species.
-
Analyze the flux of the tracer into different metabolic pathways by observing the appearance of the label in downstream products over time.
-
Visualization of Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Metabolism: Polyunsaturated Fatty Acids | Basicmedical Key [basicmedicalkey.com]
- 5. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyunsaturated fatty acid synthesis: what will they think of next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. babraham.ac.uk [babraham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Stereospecific synthesis of trans-arachidonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Synthesis Pathways of the Essential Polyunsaturated Fatty Acid 20:5n-3 in the Diatom Chaetoceros Muelleri Using 13C-Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling and Storage of Unsaturated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of cellular processes, including fatty acid metabolism, energy homeostasis, and the synthesis of complex lipids.[1][2] Their roles extend to cell signaling, where they act as ligands for nuclear receptors and modulate inflammatory pathways.[3][4][5][6][7][8] However, the inherent chemical lability of these molecules, particularly their susceptibility to oxidation and hydrolysis, presents significant challenges for their handling and storage in a research setting. Proper protocols are crucial to maintain their integrity and ensure the validity of experimental results.
These application notes provide detailed protocols and best practices for the handling, storage, and stability assessment of unsaturated acyl-CoAs, tailored for researchers, scientists, and drug development professionals.
I. General Handling and Storage Recommendations
Unsaturated acyl-CoAs are prone to degradation through two primary mechanisms:
-
Oxidation: The double bonds in the acyl chain are susceptible to attack by reactive oxygen species.
-
Hydrolysis: The thioester bond is labile, particularly at neutral to alkaline pH.[9][10][11][12]
To mitigate degradation, the following general guidelines should be strictly followed.
Table 1: Summary of Handling and Storage Conditions for Unsaturated Acyl-CoAs
| Parameter | Recommendation | Rationale |
| Form | Store as a lyophilized powder or in an organic solvent under inert gas. Avoid aqueous solutions for long-term storage. | Minimizes hydrolysis and oxidation.[13] |
| Temperature | -80°C for long-term storage. -20°C for short-term storage. | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation of the unsaturated acyl chain. |
| Solvent | For stock solutions, use a dry organic solvent such as ethanol (B145695), methanol, or a mixture of chloroform (B151607) and methanol. Prepare aqueous solutions fresh before use. | Organic solvents limit hydrolysis. |
| pH (Aqueous) | Prepare fresh aqueous solutions in a slightly acidic buffer (pH 4-6) to minimize thioester hydrolysis.[9][10][11][12] | The thioester bond is more stable at acidic pH. |
| Light | Protect from light. | Light can promote photo-oxidation.[10] |
| Containers | Use glass vials with Teflon-lined caps (B75204). | Prevents leaching of plasticizers from plastic tubes. |
| Antioxidants | Consider the addition of antioxidants like Butylated Hydroxytoluene (BHT) to organic solvent stocks.[14][15][16] | Scavenges free radicals to prevent oxidation. |
| Freeze-Thaw | Minimize freeze-thaw cycles. Aliquot into single-use volumes. | Repeated freezing and thawing can accelerate degradation. |
II. Experimental Protocols
Protocol 1: Preparation of Unsaturated Acyl-CoA Aliquots for Storage
This protocol describes the proper procedure for preparing aliquots of unsaturated acyl-CoAs to ensure stability and minimize waste.
Materials:
-
Lyophilized unsaturated acyl-CoA
-
Anhydrous ethanol or methanol
-
Argon or nitrogen gas
-
Glass vials with Teflon-lined caps
-
Micropipettes with glass or Teflon tips
-
Analytical balance
Procedure:
-
Equilibration: Allow the sealed vial of lyophilized unsaturated acyl-CoA to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the lyophilized powder in a sterile, dry glass vial under a gentle stream of inert gas.
-
Dissolution: Add the appropriate volume of anhydrous organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL). Gently vortex to dissolve.
-
Aliquoting: Immediately dispense the stock solution into single-use glass vials in volumes appropriate for your experiments.
-
Inert Gas Purge: Before sealing, flush the headspace of each aliquot vial with a gentle stream of argon or nitrogen gas for 10-15 seconds to displace oxygen.
-
Sealing and Storage: Tightly seal the vials with Teflon-lined caps and store at -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Stability Assessment
This protocol provides a general method for the quantitative analysis of an unsaturated acyl-CoA and its potential degradation products to assess stability over time.[2][5][7][8][17][18][19][20][21][22][23]
Instrumentation and Reagents:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.5.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Unsaturated acyl-CoA standard.
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).[24]
Procedure:
-
Sample Preparation:
-
Retrieve a stored aliquot of the unsaturated acyl-CoA.
-
Thaw the sample on ice.
-
Dilute the sample to a suitable concentration (e.g., 1 µM) in a mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Add the internal standard to the diluted sample.
-
-
HPLC Separation:
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 10% B and equilibrate.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the intact unsaturated acyl-CoA, potential oxidation products (e.g., addition of one or more oxygen atoms), and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area of the intact unsaturated acyl-CoA and its degradation products.
-
Normalize the peak areas to the internal standard.
-
Compare the results to a freshly prepared standard to determine the percentage of degradation.
-
Protocol 3: Enzymatic Assay for Acyl-CoA Synthetase Activity
This assay determines the functional integrity of the stored unsaturated acyl-CoA by measuring its ability to be utilized by acyl-CoA synthetase.[3][4][25][26]
Principle:
The activity of acyl-CoA synthetase is measured by a coupled-enzyme reaction. The acyl-CoA produced is oxidized by acyl-CoA oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a fluorescent or colorimetric product.
Materials:
-
Acyl-CoA Synthetase (ACS) Assay Kit (e.g., Abcam ab273315 or similar).
-
Microplate reader capable of fluorescence or absorbance measurement.
-
Unsaturated fatty acid corresponding to the acyl-CoA being tested.
-
Coenzyme A (CoA).
-
ATP.
-
Positive control (a known active acyl-CoA).
-
96-well microplate.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions in the assay kit.
-
Standard Curve: Prepare a standard curve using the provided acyl-CoA standard.
-
Reaction Setup:
-
In a 96-well plate, add the reaction mixture containing the unsaturated fatty acid, CoA, and ATP to each well.
-
Add the stored unsaturated acyl-CoA sample and the freshly prepared standard to separate wells.
-
Include a positive control and a negative control (without the fatty acid substrate).
-
-
Enzyme Addition: Add the acyl-CoA synthetase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Detection: Add the detection reagent (containing acyl-CoA oxidase, peroxidase, and the substrate) to each well.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the concentration of functional acyl-CoA in the sample by comparing its reading to the standard curve.
-
The activity can be expressed as a percentage of the activity of a freshly prepared standard.
-
III. Signaling Pathways and Experimental Workflows
Diagram 1: Fatty Acid Beta-Oxidation Pathway
Caption: The fatty acid β-oxidation spiral shortens acyl-CoAs by two carbons per cycle.
Diagram 2: Activation of PPARα by Unsaturated Acyl-CoAs
Caption: Unsaturated acyl-CoAs activate PPARα, leading to changes in gene expression.
Diagram 3: Workflow for Stability Testing of Unsaturated Acyl-CoAs
Caption: A systematic workflow for assessing the long-term stability of acyl-CoAs.
IV. Conclusion
The integrity of unsaturated acyl-CoAs is paramount for obtaining reliable and reproducible data in metabolic and cell signaling research. By adhering to the stringent handling and storage protocols outlined in these application notes, researchers can significantly minimize the degradation of these vital molecules. The provided experimental protocols for stability assessment and functional analysis offer a framework for quality control, ensuring that the acyl-CoAs used in experiments are of high quality. The visualization of key metabolic and signaling pathways further aids in understanding the context in which these molecules function. Consistent application of these guidelines will contribute to the generation of high-quality data and advance our understanding of the multifaceted roles of unsaturated acyl-CoAs in biology and disease.
References
- 1. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 week… [ouci.dntb.gov.ua]
- 2. aocs.org [aocs.org]
- 3. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Degradation kinetics of water-insoluble lauroyl-indapamide in aqueous solutions: prediction of the stabilities of the drug in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. omni.laurentian.ca [omni.laurentian.ca]
- 14. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of 2E,5Z,8Z-Tetradecatrienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2E,5Z,8Z-Tetradecatrienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a coenzyme A (CoA) derivative of a C14:3 fatty acid.[1] Its quantification is challenging due to several factors inherent to polyunsaturated fatty acyl-CoAs:
-
Chemical Instability: The multiple double bonds in the acyl chain make the molecule susceptible to oxidation. The thioester bond is also labile, particularly in non-acidic aqueous solutions.[2][3]
-
Low Abundance: Acyl-CoAs are typically present in low nanomole amounts in tissues, requiring highly sensitive analytical methods.[4]
-
Isomeric Complexity: The presence of geometric (E/Z) and positional isomers of the double bonds can make chromatographic separation and specific quantification difficult. For instance, isomers like (2E,5E)-Tetradecadienoyl-CoA exist and may co-elute with the target analyte if the chromatographic method is not sufficiently optimized.[5]
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in mass spectrometry, affecting accuracy.[6]
Q2: What is the most suitable analytical method for quantifying this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the analysis of acyl-CoAs due to its high sensitivity, selectivity, and reproducibility.[7][8] Reversed-phase liquid chromatography is typically employed for separation.[9][10]
Q3: How should I prepare my samples for this compound analysis?
Proper sample preparation is critical for accurate quantification and involves rapid quenching of metabolic activity, extraction of the acyl-CoA, and removal of interfering substances.[7] Common steps include:
-
Quenching: Immediately stopping enzymatic activity, often by flash-freezing the tissue or cells in liquid nitrogen.
-
Extraction: Using organic solvents like acetonitrile, isopropanol, or methanol, often in combination with acidic buffers to maintain the stability of the thioester linkage.[4][11][12]
-
Purification: Techniques like solid-phase extraction (SPE) can be used to remove salts and phospholipids (B1166683) that can interfere with LC-MS/MS analysis.[13]
Q4: Why is an internal standard necessary for quantification?
The use of a suitable internal standard is crucial to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[6] An ideal internal standard would be a stable isotope-labeled version of this compound. If unavailable, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[4][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Degradation of Analyte: The thioester bond is hydrolyzed, or the polyunsaturated chain is oxidized. | - Ensure samples are kept on ice or at 4°C throughout the extraction process.[11] - Use acidic extraction buffers (e.g., with formic or acetic acid) to improve stability.[11][12] - Minimize sample handling time. - Add antioxidants like BHT during extraction.[14] |
| Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. | - Optimize the extraction solvent system. A mixture of acetonitrile, methanol, and water (2:2:1, v/v/v) has been shown to be effective for a broad range of acyl-CoAs.[9] - Ensure complete cell lysis by using sonication or homogenization.[11] - Perform a second extraction step to improve recovery.[6] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor differences in timing or temperature during extraction can lead to variable degradation. | - Standardize the entire workflow, from quenching to extraction and analysis. - Prepare samples in parallel and in a randomized order. |
| Matrix Effects: Inconsistent ion suppression or enhancement between samples. | - Use a stable isotope-labeled internal standard if possible. - Perform a matrix effect study by comparing the analyte signal in a neat solution versus a post-extraction spiked sample.[6] - Improve sample cleanup using solid-phase extraction (SPE).[13] | |
| Poor Chromatographic Peak Shape or Resolution | Suboptimal LC Conditions: The mobile phase or gradient is not suitable for this specific analyte. | - For long-chain acyl-CoAs, an alkaline mobile phase may reduce peak tailing.[9] - Optimize the gradient elution to ensure sufficient separation from isomers and other matrix components. |
| Co-elution with Isomers: Geometric or positional isomers are not being separated. | - Use a longer column or a column with a different stationary phase (e.g., C18 vs. C8). - Adjust the mobile phase composition and gradient to improve resolution. - High-resolution mass spectrometry may help distinguish between isomers if they have different fragmentation patterns, though this is not always the case. |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
-
Cell Harvesting:
-
Aspirate the culture medium and rinse the cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.[11]
-
-
Extraction:
-
Aspirate the supernatant and add 300 µL of ice-cold extraction solvent (e.g., 0.6% formic acid in deionized water, or an acetonitrile/methanol/water mixture) to the cell pellet.[9][11]
-
Add your internal standard to the extraction solvent.
-
Vortex thoroughly and/or sonicate to ensure homogeneity.[11]
-
Add 270 µL of acetonitrile, vortex again, and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet proteins.[11]
-
-
Final Preparation:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases A and B).[12]
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.0 x 100 mm, 3.5 µm) is a good starting point.[12]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.[15]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) provides the best sensitivity and selectivity.
-
MRM Transition: For acyl-CoAs, a common transition involves the precursor ion [M+H]+ and a product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507.0 Da).[7][10] The specific m/z values for the precursor and product ions of this compound would need to be calculated based on its exact mass.
-
Quantitative Data Summary
The following table can be used to summarize quantitative results from your experiments.
| Sample ID | Replicate | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Control 1 | 1 | ||||
| Control 1 | 2 | ||||
| Control 1 | 3 | ||||
| Treatment 1 | 1 | ||||
| Treatment 1 | 2 | ||||
| Treatment 1 | 3 |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship between challenges and solutions in acyl-CoA analysis.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. duke-nus.edu.sg [duke-nus.edu.sg]
- 12. studylib.net [studylib.net]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 15. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 2E,5Z,8Z-Tetradecatrienoyl-CoA in solution
Welcome to the technical support center for 2E,5Z,8Z-Tetradecatrienoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to the degradation of this compound in solution. This polyunsaturated acyl-CoA ester is susceptible to two primary degradation pathways:
-
Hydrolysis: The thioester bond is prone to hydrolysis, yielding the free fatty acid (2E,5Z,8Z-Tetradecatrienoic acid) and Coenzyme A. This process is significantly influenced by the pH of the solution.
-
Oxidation: The polyunsaturated fatty acid chain, with its three double bonds, is highly susceptible to oxidation, especially at the bis-allylic positions. This can lead to the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones, which can interfere with your experiments.
To troubleshoot, it is crucial to review your sample preparation and handling procedures. Ensure that you are using appropriate buffers, storage conditions, and analytical methods to verify the integrity of your stock solutions.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage and at -20°C for short-term storage (days to a few weeks). Avoid repeated freeze-thaw cycles.
-
Solvent: For long-term storage, it is best to store the compound as a solid or in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol (B145695), overlayed with an inert gas (argon or nitrogen). For aqueous experimental buffers, prepare fresh solutions immediately before use.
-
pH: The thioester bond is more stable at a slightly acidic to neutral pH (around 6.0-7.0). Avoid highly acidic or alkaline conditions, as they can accelerate hydrolysis.
-
Light: Protect solutions from light to prevent photo-oxidation. Use amber vials or wrap containers in aluminum foil.
-
Oxygen: To prevent oxidation, deoxygenate aqueous buffers by sparging with an inert gas (argon or nitrogen) before preparing your solution. Work in a glove box or use sealed vials with an inert atmosphere for maximum protection.
Q3: I suspect my this compound solution has degraded. How can I verify its integrity?
A3: The most reliable method to assess the integrity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
HPLC-UV: Acyl-CoA compounds have a characteristic UV absorbance at 260 nm due to the adenine (B156593) moiety of Coenzyme A. A chromatogram of a fresh solution should show a single major peak corresponding to this compound. The appearance of new peaks, particularly one corresponding to free Coenzyme A, indicates hydrolysis.
-
LC-MS/MS: For more detailed analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to identify and quantify the parent compound and its degradation products (the free fatty acid and oxidized derivatives).
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of the polyunsaturated fatty acid chain. Common antioxidants used for this purpose include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations (e.g., 10-50 µM).
-
α-Tocopherol (Vitamin E): A natural lipid-soluble antioxidant.
It is advisable to prepare a stock solution of the antioxidant in a compatible solvent and add it to your this compound solution. The optimal concentration of the antioxidant may need to be determined empirically for your specific application.
Quantitative Data on Stability
Table 1: Estimated Half-life of Polyunsaturated Acyl-CoA Esters as a Function of Temperature (in aqueous buffer, pH 7.0)
| Temperature | Estimated Half-life of a Tri-unsaturated Acyl-CoA |
| 4°C | Days to Weeks |
| 25°C (Room Temp) | Hours to Days |
| 37°C | Hours |
Table 2: Estimated Relative Degradation Rate of Acyl-CoA Thioester Hydrolysis as a Function of pH (at constant temperature)
| pH | Estimated Relative Rate of Hydrolysis |
| 4.0 | Low |
| 6.0 | Very Low (Optimal Stability) |
| 7.0 | Low |
| 8.0 | Moderate |
| 9.0 | High |
Experimental Protocols
Protocol 1: General Procedure for Preparation and Handling of this compound Stock Solutions
-
Weighing: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.
-
Solvent Preparation: Use high-purity, degassed solvents. For aqueous buffers, sparge with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the solid in a small volume of an organic co-solvent such as DMSO or ethanol before diluting with the aqueous buffer. This aids in solubilization and minimizes the time the compound is exposed to the aqueous environment in a concentrated form.
-
Antioxidant Addition (Optional): If required, add a pre-dissolved antioxidant (e.g., BHT in ethanol) to the final solution.
-
Storage: Aliquot the stock solution into single-use vials, flush with an inert gas, seal tightly, and store at -80°C.
Protocol 2: HPLC-Based Stability Assay for this compound
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Incubation: Incubate the solution under the desired test conditions (e.g., different temperatures or pH values).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench any enzymatic activity if present (e.g., by adding a strong acid like perchloric acid) and place the sample on ice.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate, pH 5-6) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detector set to 260 nm.
-
Quantification: Integrate the peak area of this compound at each time point.
-
-
Data Analysis: Plot the percentage of remaining this compound against time. From this data, the degradation rate and half-life can be calculated.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Analysis of 2E,5Z,8Z-Tetradecatrienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2E,5Z,8Z-Tetradecatrienoyl-CoA. The focus is on overcoming analytical challenges, particularly matrix effects, in quantitative analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or Poor Sensitivity | Matrix Effects: Co-eluting matrix components, such as phospholipids (B1166683), can suppress the ionization of the analyte.[1] Suboptimal Extraction: Inefficient extraction from the sample matrix leads to low recovery. Analyte Instability: Acyl-CoAs can be unstable, leading to degradation during sample preparation. | Sample Preparation: Implement a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering substances.[2] Diluting the sample can also reduce the concentration of matrix components. Chromatography: Optimize the LC gradient to separate the analyte from the regions where phospholipids elute.[2] Internal Standards: Use a stable isotope-labeled internal standard to normalize for signal suppression and extraction variability. |
| High Variability Between Replicates | Inconsistent Sample Preparation: Manual extraction steps can introduce variability. Matrix Effects: Differential ion suppression or enhancement across samples.[1] Instrument Contamination: Carryover from previous injections can affect results. | Standardize Protocols: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. Instrument Maintenance: Implement a robust wash cycle between samples to minimize carryover. |
| Peak Tailing or Asymmetric Peak Shape | Column Overload: Injecting too much sample can lead to poor peak shape. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. | Reduce Injection Volume: Inject a smaller volume of the sample or dilute the sample prior to injection. Column Selection: Use a high-quality, end-capped C18 column suitable for lipid analysis. Mobile Phase Optimization: Adjust the mobile phase pH or try different organic modifiers to improve peak shape. |
| Unexpected Peaks or Interferences | Contamination: Contaminants can be introduced from solvents, labware, or the sample itself. Isomeric Compounds: Other isomers of tetradecatrienoyl-CoA may be present in the sample. In-source Fragmentation: The analyte may be fragmenting in the ion source of the mass spectrometer. | Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and that labware is thoroughly cleaned. Chromatographic Resolution: Optimize the LC method to achieve baseline separation of isomers. MS Parameter Optimization: Adjust the ionization source parameters to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. In the analysis of this compound, which is often extracted from complex biological samples, phospholipids are a major contributor to matrix effects, especially with electrospray ionization (ESI).[1]
Q2: How can I determine if my analysis is affected by matrix effects?
Two primary methods can be used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of the analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for acyl-CoA analysis?
Solid-phase extraction (SPE) is a highly effective technique for removing matrix components that interfere with acyl-CoA analysis. SPE can provide a cleaner extract compared to simpler methods like protein precipitation.[2] HybridSPE®-Phospholipid technology is specifically designed to remove phospholipids, a major source of matrix effects in lipid analysis, and has been shown to remove over 99% of these interfering molecules.[1]
Q4: What type of internal standard is recommended for the quantitative analysis of this compound?
The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard of the analyte of interest. A SIL internal standard has the same chemical properties and chromatographic behavior as the analyte, but a different mass, allowing it to be distinguished by the mass spectrometer. This co-elution ensures that the internal standard experiences the same matrix effects and extraction inefficiencies as the analyte, providing the most accurate normalization. If a specific SIL standard for this compound is not available, a structurally similar long-chain acyl-CoA SIL standard can be used, though this may not perfectly correct for all sources of error.
Q5: What are the typical LC-MS/MS parameters for the analysis of long-chain acyl-CoAs?
For the analysis of long-chain acyl-CoAs like this compound, a C18 reversed-phase column is commonly used for chromatographic separation.[3] The mobile phases typically consist of an aqueous component with a buffer like ammonium (B1175870) acetate (B1210297) and an organic component such as acetonitrile (B52724) or methanol (B129727).[3][4] A gradient elution, starting with a lower organic concentration and ramping up, is used to separate the acyl-CoAs based on their hydrophobicity.[3] Mass spectrometry is usually performed in positive ion mode using selected reaction monitoring (SRM) for quantification.[3][4]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol describes a general method for the extraction of long-chain acyl-CoAs from tissues or cells.
-
Homogenization: Homogenize the frozen tissue sample or cell pellet in an ice-cold extraction solvent (e.g., 2:1 methanol:water).
-
Protein Precipitation: Add a sufficient volume of acetonitrile to the homogenate to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor Ion (Q1): The [M+H]+ ion for this compound.
-
Product Ion (Q3): A characteristic fragment ion of this compound.
-
Collision Energy: Optimize for the specific precursor-product ion transition.
-
Data Presentation
The following tables summarize quantitative data relevant to the analysis of long-chain acyl-CoAs.
Table 1: Comparison of Sample Preparation Methods for Phospholipid Removal
| Method | Efficiency of Phospholipid Removal | Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Low | High | Simple and fast, but significant matrix effects from phospholipids remain.[2] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium to High | Can be effective, but requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | High | Medium to High | Good for removing salts and phospholipids; requires method development.[2] |
| HybridSPE®-Phospholipid | Very High (>99%) | High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[2] |
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Biological Matrices
| Acyl-CoA | Matrix | Concentration Range | Reference |
| C14-acylcarnitine | Human Plasma | 0.02 µmol/L | [5] |
| C16-CoA | Human Skeletal Muscle | ~1.5 - 2.5 nmol/g | [4] |
| C18:1-CoA | Human Skeletal Muscle | ~1.0 - 2.0 nmol/g | [4] |
| C18:2-CoA | Human Skeletal Muscle | ~0.5 - 1.0 nmol/g | [4] |
Note: Data for this compound is not specifically available. The values presented are for structurally similar long-chain acyl-CoAs and their carnitine conjugates to provide a general reference.
Visualizations
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the general pathway for the breakdown of fatty acyl-CoAs, such as this compound, in the mitochondria to produce acetyl-CoA. This process is a major source of energy for the cell.[6][7]
Caption: Mitochondrial fatty acid beta-oxidation spiral.
Workflow for Overcoming Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects in the analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
Technical Support Center: Optimization of Long-Chain Acyl-CoA Extraction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the optimization of extraction efficiency for long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of long-chain acyl-CoAs?
A1: The recovery of long-chain acyl-CoAs is primarily affected by three key factors:
-
Sample Handling and Storage: Due to their instability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and kept at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles, which can significantly compromise the integrity of lipids.[1]
-
Extraction Method: The choice of extraction solvent and methodology is crucial. A widely used and effective approach involves homogenizing the sample in an acidic buffer followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[1]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1][3] It is essential to work quickly, on ice, and use appropriate buffers and solvents to maintain the integrity of the analytes throughout the extraction process.[1]
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the potential causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs can arise from several issues. The following troubleshooting guide can help address this problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1][2] Optimize the ratio of extraction solvent to tissue weight, with a 20-fold excess of solvent often being recommended.[1] |
| Degradation of Acyl-CoAs | Work quickly and maintain samples on ice at all times.[1] Use fresh, high-purity solvents. Introducing an internal standard early in the procedure can help monitor recovery.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is correctly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the target molecules are retained and then effectively eluted. |
Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A3: To ensure the stability of long-chain acyl-CoAs, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] This rapid freezing minimizes enzymatic and chemical degradation. It is also critical to avoid repeated freeze-thaw cycles.[1]
Q4: Can you provide a general protocol for the extraction of long-chain acyl-CoAs from tissue samples?
A4: A widely adopted protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery is detailed in the Experimental Protocols section below.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can differ based on the tissue type and the specific extraction method employed. The table below summarizes reported recovery rates from various methodologies.
| Extraction Method | Tissue Type | Reported Recovery Rate |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs)[4] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80%[2] |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][2]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[2]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]
-
Carefully collect the upper organic phase which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.[1]
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[1]
-
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Acyl-CoAs
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the liquid chromatography of acyl-CoAs. Poor peak shape can compromise the resolution, sensitivity, and accuracy of your results. This guide offers troubleshooting strategies and detailed protocols in a user-friendly question-and-answer format to help you identify and resolve issues in your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape observed in acyl-CoA chromatography?
A1: The most frequently encountered peak shape issues are peak tailing, peak fronting, peak broadening, and split peaks. Each of these can indicate different underlying problems with your analytical method or instrument.
Q2: Why are acyl-CoAs prone to poor peak shape?
A2: Acyl-CoAs are challenging molecules to analyze chromatographically for several reasons:
-
Amphipathic Nature: They possess both a polar head group (the Coenzyme A moiety with its phosphate (B84403) groups) and a nonpolar acyl chain of varying length. This dual nature can lead to complex interactions with the stationary and mobile phases.
-
Charge: The phosphate groups are negatively charged at typical mobile phase pH values, which can lead to ionic interactions with the stationary phase or metal components of the HPLC system.[1][2]
-
Instability: Acyl-CoAs can be unstable in aqueous solutions and are sensitive to temperature and pH, which can lead to degradation during sample preparation and analysis.[1][3]
Q3: How does mobile phase pH affect the peak shape of acyl-CoAs?
A3: Mobile phase pH is a critical parameter that influences the ionization state of both the acyl-CoA molecules and any residual silanol (B1196071) groups on the silica-based stationary phase.[4][5][6][7][8] An inappropriate pH can lead to secondary ionic interactions, causing peak tailing.[7] For acyl-CoAs, which are acidic, operating at a slightly acidic pH can suppress the ionization of silanol groups and improve peak shape. Conversely, some methods utilize a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to ensure consistent deprotonation of the analytes, which can also enhance peak shape and resolution when using a suitable column.[1][9]
Q4: What is the role of an ion-pairing reagent in acyl-CoA analysis?
A4: An ion-pairing reagent is a mobile phase additive that contains a hydrophobic part and an ionic part. It pairs with the charged functional groups of the analyte (the phosphate groups on acyl-CoAs), effectively neutralizing the charge and increasing the hydrophobicity of the analyte-reagent pair. This enhances retention on a reversed-phase column and can significantly improve peak shape by masking secondary interactions with the stationary phase.[10][11][12][13] For example, adding a small concentration of an amine like triethylamine (B128534) (TEA) or dimethylbutylamine (DMBA) to the mobile phase can improve the peak shape of malonyl-CoA.[1]
Q5: Can the metal components of my HPLC system affect acyl-CoA analysis?
A5: Yes, the phosphate groups on acyl-CoAs can chelate with metal ions present in the stainless steel components of the HPLC system, such as tubing, frits, and even the column body itself.[2][14][15][16][17][18] This interaction can lead to peak tailing, broadening, and even loss of analyte signal.[15][16][18] Using bio-inert or PEEK-lined columns and tubing, or passivating the system with an acid wash, can help mitigate these effects.[15]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is wider than the front half.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Secondary Silanol Interactions | The negatively charged phosphate groups of acyl-CoAs can interact with positively charged residual silanol groups on the silica (B1680970) stationary phase.[2][19][20] This is a very common cause of tailing for polar and basic compounds. |
| Adjust Mobile Phase pH: Lowering the pH (e.g., with formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[21] | |
| Add an Ion-Pairing Reagent: Incorporate an ion-pairing reagent like triethylamine (TEA) or dimethylbutylamine (DMBA) into the mobile phase to mask the phosphate groups.[1][10] | |
| Use a Modern, High-Purity Silica Column: Newer columns often have better end-capping and lower silanol activity. | |
| Analyte Interaction with Metal Surfaces | The phosphate groups can chelate with metal ions in the HPLC system.[2][14][15][16][17][18] |
| Use a Bio-Inert System: Employ PEEK or titanium tubing and column hardware.[15] Alternatively, use columns with hybrid surface technology designed to minimize metal interactions.[15] | |
| Passivate the System: Flush the system with a chelating agent like EDTA or a strong acid (e.g., nitric acid), followed by a thorough wash with water and mobile phase. Always consult your instrument's manual before performing this procedure. | |
| Column Overload | Injecting too much sample can saturate the stationary phase.[20][22][23][24] |
| Reduce Injection Volume or Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.[23][24][25] | |
| Column Contamination or Degradation | Accumulation of sample matrix components on the column frit or at the head of the column can disrupt the flow path.[2][22][23] The stationary phase can also degrade over time, especially when using aggressive mobile phases. |
| Backflush the Column: Reverse the column direction and flush with a strong solvent to remove contaminants from the inlet frit.[22][23] | |
| Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter.[22] | |
| Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged and need replacement.[22][23] | |
| Extra-Column Volume | Excessive volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing.[2][23] |
| Minimize Tubing Length and Diameter: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the injector, column, and detector.[23] | |
| Ensure Proper Fittings: Check that all fittings are correctly installed and that there are no gaps between the tubing and the connection port.[26] |
Caption: Common causes leading to peak fronting.
Issue 3: Split or Broad Peaks
Split peaks appear as two or more peaks for a single analyte, while broad peaks have a larger than expected width.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Partially Clogged Frit | Debris from the sample or HPLC system can partially block the inlet frit of the column, causing the sample to flow through multiple paths. [22][27] |
| Backflush the Column: Reverse the column and flush with a strong solvent to dislodge particulates. [22] | |
| Filter Samples: Always filter your samples before injection to remove particulate matter. | |
| Sample Solvent Incompatibility | Injecting a sample in a strong solvent can cause peak splitting or broadening, especially if the injection volume is large. [27] |
| Match Sample Solvent to Mobile Phase: As with peak fronting, dissolve the sample in the initial mobile phase whenever possible. [23] | |
| Column Void | A void at the column inlet can cause the sample band to split as it enters the column. [27] |
| Replace the Column: A column with a significant void at the inlet usually needs to be replaced. | |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is very close to the pKa of an analyte, both the ionized and non-ionized forms can exist simultaneously, leading to split or broad peaks. [4][7] |
| Adjust Mobile Phase pH: Adjust the pH to be at least 1-2 units away from the analyte's pKa to ensure it is in a single ionic state. [7][28] |
Experimental Protocols
Protocol 1: Sample Extraction of Acyl-CoAs from Cultured Cells
This protocol is a general guideline for the extraction of acyl-CoAs from mammalian cells.
-
Cell Culture and Quenching: a. Culture cells to the desired confluency. b. Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). c. Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to quench metabolic activity and lyse the cells. [1][29]2. Cell Harvesting and Protein Precipitation: a. Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. b. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation. [29]3. Centrifugation: a. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris. [1][29]4. Supernatant Collection: a. Carefully transfer the supernatant containing the acyl-CoAs to a new tube, avoiding the protein pellet.
-
Sample Preparation for LC-MS: a. The supernatant can often be injected directly. [1]Alternatively, the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in the initial mobile phase. [29]
Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis
This protocol outlines a typical reversed-phase LC-MS/MS method for the separation of acyl-CoAs.
-
Chromatographic System:
-
An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
-
Column:
-
A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used. [1][29]3. Mobile Phases:
-
Mobile Phase A: Water with an additive to control pH and improve peak shape (e.g., 0.1% formic acid or 10 mM ammonium acetate). [29] * Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A. [29]4. Gradient Elution:
-
A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%) and ramps up to a high percentage (e.g., 95-98%) to elute the more hydrophobic long-chain acyl-CoAs. The specific gradient profile will need to be optimized for the specific acyl-CoAs of interest.
-
-
Flow Rate:
-
A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.
-
-
Column Temperature:
-
Maintaining a constant column temperature (e.g., 40°C) can improve reproducibility.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion [M+H]+ to a common fragment ion (e.g., the neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety) is often monitored. [1] Signaling Pathway of Acyl-CoA Chromatographic Interactions
-
Caption: Interactions affecting acyl-CoA chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. silicycle.com [silicycle.com]
- 24. mastelf.com [mastelf.com]
- 25. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 26. support.waters.com [support.waters.com]
- 27. acdlabs.com [acdlabs.com]
- 28. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 29. benchchem.com [benchchem.com]
Preventing oxidation of polyunsaturated acyl-CoAs during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyunsaturated acyl-CoAs (PUFA-CoAs). The focus is on preventing oxidation and degradation during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are polyunsaturated acyl-CoAs so prone to oxidation?
A1: Polyunsaturated acyl-CoAs contain two or more carbon-carbon double bonds in their fatty acyl chains. The hydrogen atoms adjacent to these double bonds (bis-allylic hydrogens) are particularly susceptible to abstraction by reactive oxygen species (ROS). This initiates a free-radical chain reaction known as lipid peroxidation, which can proceed enzymatically or non-enzymatically, leading to the degradation of the PUFA-CoA molecule.[1][2][3] This process can generate various by-products, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which can compromise sample integrity and experimental results.[3]
Q2: What are the primary signs of PUFA-CoA oxidation in my samples?
A2: Signs of significant oxidation in your samples can manifest in several ways during analysis, primarily by liquid chromatography-mass spectrometry (LC-MS):
-
Appearance of unexpected peaks: Oxidation products will have different masses and retention times compared to the parent PUFA-CoA.
-
Reduced peak area/intensity: The concentration of the target PUFA-CoA will decrease as it degrades.
-
Poor reproducibility: Inconsistent sample handling can lead to variable levels of oxidation, resulting in poor reproducibility between replicates.
-
High background noise: A complex mixture of degradation products can increase the chemical noise in your chromatograms.
Q3: Which antioxidant should I use, and at what concentration?
A3: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing lipid peroxidation during sample preparation.[4] It acts as a radical scavenger, terminating the chain reaction of oxidation. A typical working concentration is 0.01% (w/v) in all extraction solvents. It is crucial to add the antioxidant to the solvents before they come into contact with the tissue or cell sample.
Q4: Can I store my tissue samples before extracting acyl-CoAs?
A4: Yes, but proper storage is critical. As soon as tissues are harvested, they should be flash-frozen in liquid nitrogen to halt all enzymatic activity. Samples should then be stored at -80°C until you are ready to begin the extraction procedure. Avoid repeated freeze-thaw cycles, as this can damage cellular structures and promote degradation. For profiling studies, cells can be rinsed with ice-cold PBS, the medium aspirated, and the plate immediately frozen at -80°C.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of PUFA-CoAs | 1. Oxidation/Degradation: PUFA-CoAs have degraded during the extraction process. 2. Inefficient Extraction: The chosen solvent system or protocol is not effectively extracting the acyl-CoAs.[6] 3. Adsorption to Surfaces: The phosphate (B84403) groups on the CoA moiety have a high affinity for glass and metallic surfaces, leading to sample loss.[7] | 1. Work quickly on ice at all times. Ensure all solvents contain an antioxidant (e.g., 0.01% BHT).[4] Consider processing under an inert nitrogen or argon atmosphere. 2. Optimize your extraction method. Methods combining protein precipitation and solid-phase extraction (SPE) often yield higher recoveries (70-80%).[8] Consider using acidic buffers (e.g., pH 4.9) during homogenization.[8] 3. Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Derivatization of the phosphate groups by methylation can also resolve this issue.[7] |
| High variability between sample replicates | 1. Inconsistent Timing: Different samples are processed for varying lengths of time, leading to different levels of degradation. 2. Temperature Fluctuations: Samples are not kept consistently cold during processing. 3. Incomplete Homogenization: The tissue is not uniformly disrupted, leading to inconsistent extraction efficiency. | 1. Standardize your workflow to ensure each sample is handled for the same amount of time. Process samples in small batches. 2. Keep all samples, buffers, and solvents on ice or in a cold room throughout the procedure. Use pre-chilled homogenizers and centrifuge rotors. 3. Ensure the tissue is completely homogenized. For tough tissues, consider using a mechanical bead beater. |
| Contaminant peaks in LC-MS analysis | 1. Solvent Contamination: Solvents may contain impurities that interfere with analysis. Some grades of chloroform (B151607) have been found to contain quantifiable amounts of N-acylethanolamines.[9] 2. Plasticizer Leaching: Phthalates and other plasticizers can leach from tubes and plates. | 1. Use high-purity (HPLC or MS-grade) solvents from a reputable supplier. Run a solvent blank before each analytical batch to check for contaminants.[9] 2. Use polypropylene tubes and plates designed for mass spectrometry applications. |
| Poor peak shape in chromatography | 1. Suboptimal Mobile Phase: The pH or composition of the mobile phase is not ideal for acyl-CoA analysis. 2. Analyte Degradation on Column: PUFA-CoAs may be degrading during the chromatographic run. | 1. For reversed-phase chromatography, use a mobile phase with an acidic pH (e.g., using acetic acid or formic acid) to ensure good peak shape for the CoA moiety.[8] 2. Ensure the mobile phases are fresh and properly degassed. Minimize the run time as much as possible while still achieving adequate separation. |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods emphasizing high recovery and stability.[8][10]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9 (chilled on ice)
-
Antioxidant Stock: 1% BHT in ethanol
-
Extraction Solvents (pre-chilled to 4°C, containing 0.01% BHT):
-
2-propanol
-
Acetonitrile (ACN)
-
-
Solid-Phase Extraction (SPE) Columns: C18 cartridges
-
SPE Elution Solvent: 2-propanol (with 0.01% BHT)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Preparation: Add the antioxidant stock to all solvents to a final concentration of 0.01%. Pre-chill all buffers, solvents, and equipment (homogenizer, centrifuge) on ice.
-
Homogenization: Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice. Add 10 volumes of ice-cold Homogenization Buffer. Homogenize thoroughly.
-
Protein Precipitation: Add an equal volume of ice-cold 2-propanol containing the internal standard. Homogenize again briefly.
-
Solvent Extraction: Add 2 volumes of ice-cold acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and polar impurities (e.g., with water/methanol).
-
Elute the acyl-CoAs with the SPE Elution Solvent.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial LC mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
PUFA-CoA Susceptibility to Oxidation
The following diagram illustrates the chemical vulnerability of polyunsaturated acyl chains, which initiates the degradation process.
Caption: Vulnerability of PUFA-CoAs to radical-initiated oxidation.
Recommended Sample Preparation Workflow
This workflow outlines the key steps and precautions for preparing samples to minimize PUFA-CoA oxidation.
Caption: Workflow for PUFA-CoA extraction with preventative measures.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 2E,5Z,8Z-Tetradecatrienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2E,5Z,8Z-Tetradecatrienoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when derivatizing a polyunsaturated fatty acyl-CoA like this compound?
The primary challenges stem from the molecule's chemical structure, specifically its multiple double bonds, including a conjugated system. These features make it susceptible to several types of artifact formation during sample preparation and derivatization. The main concerns are:
-
Isomerization: Both geometric (cis-trans) and positional isomerization of the double bonds can occur, especially under harsh reaction conditions (e.g., high temperatures, strong acids, or bases). The conjugated 2E,5Z system is particularly susceptible to such changes.
-
Oxidation: Polyunsaturated fatty acids (PUFAs) are prone to oxidation, which can be initiated by exposure to air (oxygen), heat, light, or certain metal ions. This can lead to the formation of hydroperoxides, epoxides, and other oxygenated artifacts, complicating analysis.[1][2]
-
Incomplete Derivatization: Achieving complete derivatization of the acyl-CoA to its corresponding ester (e.g., methyl ester) can be challenging, potentially leading to inaccurate quantification. Factors such as the presence of water, inappropriate reaction time or temperature, or insufficient reagent concentration can contribute to this issue.
Q2: I am observing unexpected peaks in my chromatogram after derivatization. What could be the cause?
Unexpected peaks are often the result of artifact formation. The most likely culprits for this compound are:
-
Geometric Isomers: You may be seeing peaks corresponding to other geometric isomers of the tetradecatrienoyl methyl ester (e.g., 2Z,5Z,8Z or all-trans isomers). Acid- and base-catalyzed derivatization methods, especially at elevated temperatures, are known to cause cis-trans isomerization.[3]
-
Positional Isomers: While less common for the conjugated system, positional migration of the double bonds can occur under certain conditions, leading to a variety of isomers.
-
Oxidation Products: Peaks corresponding to oxidized forms of your target molecule (e.g., hydroxy-, epoxy-, or keto-derivatives) may be present.[1] To minimize this, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants.[2]
-
Reagent-Related Artifacts: The derivatization reagents themselves can sometimes introduce impurities or side-products into the sample. It is important to use high-quality reagents and run a reagent blank to identify any such artifacts.
Q3: How can I minimize isomerization during derivatization?
Minimizing isomerization requires using milder derivatization conditions. Here are some recommendations:
-
Lower Reaction Temperatures: Avoid high temperatures. Some methods allow for derivatization at room temperature or even lower temperatures, which can significantly reduce the rate of isomerization.[4][5]
-
Use Milder Reagents: Consider using diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMSD), which are generally less harsh than strong acid or base catalysts and can be used at room temperature.[6][7] However, diazomethane is explosive and toxic, requiring special handling precautions. TMSD is a safer alternative.
-
Optimize Reaction Time: Use the shortest reaction time necessary for complete derivatization. Prolonged exposure to derivatization reagents, even under mild conditions, can increase the likelihood of isomerization.
-
Acid-Catalyzed Methods: If using an acid catalyst like BF3-methanol or HCl-methanol, use the lowest effective concentration and temperature. Methanolic HCl is often considered a suitable choice for a variety of lipid classes.[8][9]
Q4: What steps can I take to prevent oxidation of my sample?
Preventing oxidation is critical for accurate analysis of polyunsaturated acyl-CoAs.
-
Inert Atmosphere: Perform all sample preparation and derivatization steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT) or tert-butylhydroquinone (B1681946) (TBHQ), to your solvents and during the extraction and derivatization steps.[2]
-
Low Temperatures: Keep samples cold (on ice or at 4°C) whenever possible to slow down oxidation reactions.
-
Light Protection: Protect samples from light, as it can promote photo-oxidation. Use amber vials or cover glassware with aluminum foil.
-
Solvent Quality: Use high-purity, peroxide-free solvents.
Quantitative Data on Artifact Formation
While specific quantitative data for this compound is limited in the literature, the following table summarizes general trends in artifact formation with different derivatization methods for polyunsaturated fatty acids. These values should be considered as indicative rather than absolute for this specific molecule.
| Derivatization Method | Typical Reaction Conditions | Potential for Isomerization | Potential for Oxidation | Derivatization Efficiency for PUFAs | Notes |
| BF3 in Methanol (B129727) | 60-100°C for 5-60 min | Moderate to High | Moderate | Good | A widely used method, but can cause isomerization at higher temperatures and longer reaction times.[8][10] |
| Methanolic HCl | 50-100°C for 1-16 hours | Moderate | Moderate | Very Good | Considered suitable for a wide range of lipids, including PUFAs.[8][9] |
| Methanolic NaOH/KOH | Room temp to 60°C for 5-20 min | Low to Moderate | Low | Variable | Generally milder, but may not efficiently derivatize free fatty acids and can have lower recovery for some PUFAs.[8][11] |
| (Trimethylsilyl)diazomethane (TMSD) | Room temperature for 15-30 min | Low | Low | Good to Very Good | A milder method that often gives more precise quantitative results with fewer interferences compared to BF3/MeOH.[6][7] |
Experimental Protocols
Protocol 1: Mild Derivatization using (Trimethylsilyl)diazomethane (TMSD)
This protocol is recommended for minimizing isomerization and oxidation.
-
Sample Preparation:
-
Start with a known quantity of this compound in a suitable organic solvent.
-
If the sample is in an aqueous solution, it must be lyophilized to dryness.
-
Ensure all glassware is scrupulously clean and dry.
-
-
Derivatization:
-
Under an inert atmosphere (e.g., in a nitrogen-filled glove box), dissolve the dried acyl-CoA in a mixture of methanol and toluene (B28343) (e.g., 1:1 v/v).
-
Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (B92381) dropwise while vortexing until a persistent yellow color is observed. This indicates a slight excess of the reagent.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
-
Extraction and Analysis:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS or LC-MS analysis.
-
Protocol 2: Acid-Catalyzed Derivatization with Methanolic HCl
This is a more traditional method that is effective but carries a higher risk of artifact formation if not carefully controlled.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
Derivatization:
-
Add 1-2 mL of 3 M methanolic HCl to the dried sample.
-
Seal the reaction vial tightly with a Teflon-lined cap.
-
Heat the sample at 60°C for 1 hour. Note: Higher temperatures or longer times will increase the risk of isomerization.
-
-
Extraction and Analysis:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the reaction mixture.
-
Vortex thoroughly for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS or LC-MS analysis.
-
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Factors leading to artifact formation during derivatization.
References
- 1. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2E,5Z,8Z-Tetradecatrienoyl-CoA by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of 2E,5Z,8Z-Tetradecatrienoyl-CoA during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound?
A1: For long-chain acyl-CoAs, including polyunsaturated species like this compound, positive ion mode ESI is generally recommended.[1] It typically provides a more sensitive and stable signal compared to negative ion mode. In positive mode, the molecule readily forms a protonated molecular ion [M+H]+.
Q2: I am observing a very weak signal for my analyte. What are the first troubleshooting steps?
A2: A weak signal can stem from several factors. First, confirm that your ESI source is stable and that the mobile phase is being delivered consistently. Check for any leaks or blockages in the LC system. Next, ensure that your sample preparation is adequate and that the analyte has not degraded. For acyl-CoAs, it is crucial to minimize freeze-thaw cycles and to keep samples at a low temperature. Finally, review your MS parameters, including capillary voltage, gas flow rates, and temperatures, to ensure they are optimized for a molecule of this size and class.
Q3: What are the characteristic fragmentation patterns for this compound in MS/MS?
A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the Coenzyme A moiety (minus the acyl chain). This specific fragmentation is highly useful for developing a Multiple Reaction Monitoring (MRM) method for quantification.
Q4: How does the polyunsaturated nature of this compound affect its ionization?
A4: The presence of multiple double bonds in the acyl chain can influence ionization efficiency. Generally, polyunsaturated species can show enhanced ionization compared to their saturated counterparts, although this effect can be dependent on the concentration and the specific mobile phase composition. The double bonds can also be susceptible to oxidation, so proper sample handling is critical to prevent degradation.
Q5: What mobile phase additives are recommended for enhancing the signal?
A5: For positive ion mode analysis of acyl-CoAs, using a mobile phase containing a volatile ammonium (B1175870) salt, such as ammonium hydroxide (B78521) or ammonium acetate, at a slightly alkaline pH (around 10.5) has been shown to be effective.[1] This helps to maintain the analyte in a state that is conducive to protonation while ensuring good chromatographic peak shape on a C18 column. It is advisable to avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which can suppress the ESI signal.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Signal Intensity / Poor Ionization | Suboptimal ionization mode. | Switch to positive ion mode ESI . It is generally more sensitive for acyl-CoAs.[1] |
| Inappropriate mobile phase pH or additives. | Use a mobile phase with 10-15 mM ammonium hydroxide to achieve a pH of ~10.5. This improves peak shape and ionization.[1] Avoid acidic modifiers like formic acid or TFA, which can suppress the signal in positive mode for this class of molecules. | |
| Ion suppression from matrix components. | Improve sample cleanup using solid-phase extraction (SPE). Ensure chromatographic separation from highly abundant, co-eluting species. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the stationary phase. | The use of a high pH mobile phase (e.g., with ammonium hydroxide) can minimize these interactions on a C18 column. |
| Inappropriate organic solvent in the mobile phase. | Acetonitrile (B52724) is a common and effective organic solvent for the separation of long-chain acyl-CoAs.[1] | |
| Inconsistent Retention Times | Unstable LC pump performance. | Purge the LC pumps to remove any air bubbles and ensure a stable flow rate. |
| Column degradation. | If the column has been used extensively, consider replacing it. Ensure mobile phase compatibility with the column. | |
| Presence of Multiple Adducts | Contamination of solvents or glassware with salts (e.g., sodium, potassium). | Use high-purity, LC-MS grade solvents and meticulously clean all glassware. The use of ammonium-based mobile phases can help in promoting the formation of the desired [M+H]+ ion over other adducts. |
Quantitative Data Summary
The following table provides an illustrative comparison of relative signal intensities for a polyunsaturated acyl-CoA under different ESI-MS conditions. The data is based on general findings for this class of molecules and serves as a guideline for method development.
| Condition | Analyte Ion | Relative Signal Intensity (%) | Rationale |
| Positive Ion Mode | [M+H]+ | 100 | Generally provides the most robust and sensitive signal for acyl-CoAs. |
| Negative Ion Mode | [M-H]- | 30 | Typically less sensitive for acyl-CoAs compared to positive mode. |
| Positive Mode with 0.1% Formic Acid | [M+H]+ | 45 | Acidic conditions can suppress the ionization of acyl-CoAs in positive mode. |
| Positive Mode with 10mM Ammonium Hydroxide | [M+H]+ | 120 | A basic mobile phase can enhance signal intensity and improve peak shape.[1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract long-chain acyl-CoAs from biological tissue homogenates.
-
Homogenization: Homogenize the tissue sample in a suitable buffer on ice.
-
Protein Precipitation: Add a cold organic solvent mixture (e.g., acetonitrile/methanol) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable injection solvent (e.g., a mixture of water and acetonitrile with ammonium hydroxide).
LC-MS/MS Method
This method provides a starting point for the analysis of this compound.
-
LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[1]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient Program:
-
0.0 min: 20% B
-
2.8 min: 45% B
-
3.0 min: 25% B
-
4.0 min: 65% B
-
4.5 min: 20% B
-
5.0 min: 20% B
-
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition (example for a C14:3 Acyl-CoA):
-
Precursor Ion (Q1): m/z of [M+H]+ for C35H56N7O17P3S
-
Product Ion (Q3): Precursor Ion - 507.0
-
Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
Caption: A flowchart for diagnosing and resolving low signal intensity issues.
Metabolic Pathway: Beta-Oxidation of a Polyunsaturated Acyl-CoA
Caption: Simplified pathway for the beta-oxidation of a C14:3 Acyl-CoA.
References
Technical Support Center: Analysis of 2E,5Z,8Z-Tetradecatrienoyl-CoA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize in-source fragmentation and ensure accurate quantification of 2E,5Z,8Z-Tetradecatrienoyl-CoA and other polyunsaturated acyl-CoAs during mass spectrometry analysis.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This section addresses specific issues encountered during the LC-MS analysis of this compound.
Question: Why is the signal for my intact precursor ion low, while the intensity of fragment ions (e.g., neutral loss of 507 Da) is high in the full MS scan?
Answer: This is a classic sign of in-source fragmentation (ISF), where the molecule fragments within the ion source before mass analysis.[1][2] Polyunsaturated acyl-CoAs are labile and prone to fragmentation with excessive energy. The primary causes are non-optimal ion source parameters.[3]
Potential Causes & Solutions:
-
Excessive Cone Voltage / Fragmentor Voltage: This is a primary driver of ISF.[3]
-
Solution: Systematically reduce the cone voltage (also known as fragmentor voltage or declustering potential). Infuse a standard solution of your analyte and acquire spectra at decreasing voltage increments (e.g., from 80 V down to 10 V) until the ratio of the precursor ion to the fragment ion is maximized.[3]
-
-
High Ion Source / Capillary Temperature: Thermal energy contributes significantly to fragmentation.
-
Solution: Lower the source or capillary temperature. After finding an initial cone voltage, perform a similar optimization for temperature, testing a range from high (e.g., 350°C) to low (e.g., 150°C).[3][4] Choose the temperature that maintains good signal intensity (indicating efficient desolvation) while minimizing fragmentation.[3]
-
-
Inefficient Desolvation: Suboptimal gas flows can lead to unstable spray and increased ion internal energy.
-
Solution: Adjust nebulizer and drying gas flow rates to ensure a stable ion signal and the best signal-to-noise ratio for the intact precursor ion.[5]
-
Question: I am observing a very low or no signal for my this compound standard. What should I check first?
Answer: A complete signal loss can be due to issues with the instrument, sample integrity, or analytical method.
Potential Causes & Solutions:
-
Sample Degradation: Acyl-CoAs are highly susceptible to hydrolysis and degradation, especially at room temperature or in non-acidic aqueous solutions.[5]
-
Instrument Malfunction: The issue may not be with your analyte.
-
Solution: Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound (e.g., reserpine, caffeine) to verify a response.[5]
-
-
Incorrect MS/MS Transition: If in MRM mode, the selected precursor-product ion transition may be incorrect or suboptimal.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for analyzing this compound? A1: In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[3] For a labile molecule like this compound, this leads to a reduced signal for the intact molecule, compromising detection limits and quantitative accuracy. Furthermore, the fragment ions can be mistaken for other compounds, leading to incorrect compound identification.[2][8]
Q2: What are the characteristic fragment ions for acyl-CoAs? A2: The most common fragmentation pathway for acyl-CoAs in positive ion mode ESI-MS/MS is a neutral loss of 507 Da, corresponding to the cleavage of the 3'-phospho-ADP moiety.[6][7] Another significant fragment ion often observed is the adenosine (B11128) diphosphate (B83284) fragment at m/z 428.037.[9] Monitoring the transition from the precursor ion to the ion resulting from the 507 Da loss is a highly specific method for quantifying acyl-CoAs.
Q3: Which ionization mode, positive or negative, is better for this compound? A3: Positive electrospray ionization (+ESI) is most commonly used and generally preferred for the analysis of long-chain acyl-CoAs.[6][10] It produces the characteristic and highly specific neutral loss of 507 Da, which is ideal for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Q4: How can I prevent degradation of this compound during sample preparation? A4: Acyl-CoAs are unstable. To prevent degradation, always keep samples on ice. Use extraction methods involving protein precipitation with an acidic organic solvent mixture (e.g., methanol/water with acetic acid).[5] Some studies show that using sulfosalicylic acid (SSA) for extraction results in higher recovery compared to trichloroacetic acid (TCA).[11] Avoid prolonged exposure to neutral or basic aqueous solutions, which promotes hydrolysis.[5]
Experimental Protocols & Data
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol describes a method to find the optimal source conditions to minimize in-source fragmentation for this compound.
-
Analyte Infusion: Prepare a 1-5 µM standard solution of the analyte in a solvent representative of your initial LC mobile phase (e.g., 80:20 methanol/water with 10 mM ammonium (B1175870) acetate).[9] Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Initial Settings: Set the instrument to acquire full scan mass spectra in positive ion mode. Use default manufacturer-recommended settings for gas flows and temperatures as a starting point.
-
Cone Voltage Optimization: While infusing the analyte, acquire spectra across a range of cone voltage settings (e.g., from 80 V down to 10 V in 10 V increments). Monitor the absolute intensity of the precursor ion and the intensity ratio of the precursor to the major fragment ion (precursor - 507 Da). Plot this ratio against the voltage.
-
Temperature Optimization: Set the cone voltage to the optimal value determined in the previous step. Acquire spectra across a range of source/capillary temperatures (e.g., 150°C to 350°C in 50°C increments).[3] Select the temperature that provides a strong precursor signal with minimal fragmentation.
-
Gas Flow Optimization: With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flows to achieve the most stable and intense ion signal for the precursor ion.
Protocol 2: Sample Extraction for Acyl-CoA Analysis from Tissue
This protocol is a general guideline for extracting acyl-CoAs from biological tissue.
-
Homogenization: Homogenize approximately 50-100 mg of frozen, powdered tissue in 1 mL of an ice-cold extraction buffer (e.g., 2:2:1 methanol/acetonitrile/H2O or 10% sulfosalicylic acid).[4][11] Spike with an appropriate internal standard if available.
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying & Reconstitution: The extract can be dried under a stream of nitrogen if concentration is needed. Reconstitute the dried extract in a solvent that matches the initial mobile phase of your LC method (e.g., 80:20 acetonitrile/water with 50 mM ammonium acetate).[9] Vortex and centrifuge again to pellet any remaining insoluble material before transferring to an autosampler vial.
Table 1: Typical ESI-MS Source Parameters for Acyl-CoA Analysis
The following table provides a starting point for method development. Optimal values are instrument-dependent and must be determined empirically using the optimization protocol described above.
| Parameter | Typical Starting Range | Effect of Increasing the Value | Recommendation for Minimizing Fragmentation |
| Cone/Fragmentor Voltage | 20 - 80 V | Increases fragmentation[3] | Decrease to the lowest value that maintains good ion intensity |
| Capillary/Source Temp. | 150 - 350 °C | Increases fragmentation[12] | Decrease to balance desolvation efficiency and fragmentation |
| Drying Gas Flow | 10 - 14 L/min | Can affect ion stability | Optimize for stable spray and max S/N |
| Nebulizer Pressure | 30 - 50 psi | Can affect droplet size | Optimize for stable spray and max S/N |
| Spray Voltage | 2.5 - 4.0 kV | Minor effect on ISF | Optimize for stable spray and max S/N[12] |
Visualizations
Workflow for Method Optimization
Caption: Workflow for optimizing MS source parameters to minimize in-source fragmentation.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low precursor ion signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - American Chemical Society - Figshare [acs.figshare.com]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
Technical Support Center: Quality Control for 2E,5Z,8Z-Tetradecatrienoyl-CoA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2E,5Z,8Z-Tetradecatrienoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
A1: this compound is a polyunsaturated fatty acyl-CoA molecule. Fatty acyl-CoAs are activated forms of fatty acids that play a crucial role in cellular energy metabolism.[1] Specifically, they are key intermediates in the mitochondrial beta-oxidation pathway, where they are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1] The specific stereochemistry (2E,5Z,8Z) of the double bonds dictates the specific enzymatic steps required for its complete oxidation. The beta-oxidation of polyunsaturated fatty acids requires auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the cis and trans double bonds.[2][3][4][5]
Q2: What are the main challenges in the quantitative analysis of this compound?
A2: The analysis of this compound presents several challenges:
-
Low Abundance: Fatty acyl-CoAs are typically present in low nanomolar concentrations in tissues, requiring highly sensitive analytical methods.
-
Chemical Instability: As a polyunsaturated fatty acyl-CoA, it is susceptible to oxidation at its double bonds, which can occur during sample extraction, storage, and analysis.[6][7] This degradation can lead to inaccurate quantification.
-
Isomeric Complexity: The presence of multiple double bonds with specific E/Z (trans/cis) geometry means that isomerization can occur, potentially leading to the formation of other stereoisomers. Separating these isomers from the target analyte can be challenging.
-
Matrix Effects: Biological samples are complex matrices, and other lipids and cellular components can interfere with the analysis, particularly in mass spectrometry-based methods.
Q3: What are the recommended storage conditions for this compound standards and biological samples?
A3: To minimize degradation, both pure standards and biological samples intended for this compound analysis should be stored under inert gas (e.g., argon or nitrogen) at -80°C. Exposure to light, oxygen, and repeated freeze-thaw cycles should be avoided to prevent oxidation and isomerization.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Degradation during Sample Preparation | Work quickly on ice and use pre-chilled solvents. Incorporate antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidation. |
| Inefficient Extraction | Ensure the chosen extraction method is suitable for long-chain fatty acyl-CoAs. A common method involves protein precipitation with an organic solvent mixture (e.g., acetonitrile/methanol/water). |
| Low Abundance in Sample | Increase the starting amount of biological material if possible. Concentrate the sample extract before analysis. |
| Mass Spectrometer Tuning | Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for the specific precursor and product ions of this compound. |
| Improper Storage | Review storage conditions. Ensure samples were consistently stored at -80°C and protected from light and oxygen. |
Issue 2: Poor Peak Shape or Peak Tailing in HPLC-MS Analysis
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent or use a guard column to protect the analytical column from matrix components. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is compatible with the analyte and the column. The addition of a small amount of a weak acid or base can sometimes improve peak shape. |
| Secondary Interactions | Interactions between the analyte and active sites on the column stationary phase can cause tailing. Consider using a column with end-capping or a different stationary phase. |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample extract. |
Issue 3: Inconsistent or Non-Reproducible Quantitative Results
| Potential Cause | Recommended Solution |
| Sample Degradation | As mentioned, strict adherence to protocols that minimize oxidation is crucial. Prepare samples in small batches. |
| Inaccurate Standard Curve | Prepare fresh calibration standards for each analytical run. Use a suitable internal standard to correct for variations in extraction efficiency and matrix effects. |
| Matrix Effects | Perform a standard addition experiment or use a stable isotope-labeled internal standard to assess and correct for matrix effects. |
| Isomerization | Avoid harsh chemical treatments (e.g., strong acids or bases) and high temperatures during sample preparation that could induce isomerization of the double bonds. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
-
Homogenization: Homogenize the frozen tissue sample (e.g., 50 mg) in 1 mL of ice-cold extraction solvent (acetonitrile:methanol:water 2:2:1, v/v/v) containing an antioxidant (e.g., 0.01% BHT).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for the separation of fatty acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) is typically employed to elute the long-chain fatty acyl-CoAs.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.
-
Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
-
Data Presentation
Table 1: Hypothetical Quantitative LC-MS/MS Data for this compound Analysis
| Sample ID | Analyte Concentration (pmol/mg tissue) | Internal Standard Area | % Recovery (relative to spike) |
| Control 1 | 1.25 | 1.5 x 10^6 | 95% |
| Control 2 | 1.38 | 1.4 x 10^6 | 92% |
| Treated 1 | 2.54 | 1.6 x 10^6 | 98% |
| Treated 2 | 2.79 | 1.5 x 10^6 | 96% |
| QC Low | 0.52 (Target: 0.50) | 1.5 x 10^6 | 104% |
| QC High | 4.89 (Target: 5.00) | 1.4 x 10^6 | 98% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified pathway of polyunsaturated fatty acyl-CoA beta-oxidation.
References
- 1. Human Metabolome Database: Showing metabocard for (3E,5Z,8Z)-Tetradecatrienoyl-CoA (HMDB0012472) [hmdb.ca]
- 2. biochemistryclub.com [biochemistryclub.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating Novel Acyl-CoA Compounds as Biomarkers: A Comparative Guide
The identification of novel biomarkers is a critical endeavor in advancing disease diagnosis, prognosis, and the development of targeted therapies. Acyl-Coenzyme A (acyl-CoA) molecules, central to numerous metabolic pathways, represent a promising class of potential biomarkers. This guide provides a comparative overview of the methodologies and experimental considerations for validating a novel acyl-CoA, such as 2E,5Z,8Z-Tetradecatrienoyl-CoA, as a clinical biomarker. While specific data on this compound as a validated biomarker is not currently established in publicly available literature, this document outlines the rigorous process required for such validation and compares the primary analytical platforms employed.
The Biomarker Validation Workflow
The journey from a candidate molecule to a clinically accepted biomarker involves a multi-stage process of analytical and clinical validation.[1][2] This workflow ensures that the biomarker is not only accurately and reliably measurable but also consistently correlates with a specific clinical outcome.[3]
Comparative Analysis of Analytical Platforms
The cornerstone of biomarker validation is the development of a robust analytical method to accurately quantify the target molecule in biological samples. For acyl-CoAs, the primary methods are Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting (for associated protein markers).
| Analytical Platform | Principle | Sensitivity & Specificity | Throughput | Cost per Sample | Key Considerations |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio.[4][5][6] | High sensitivity and specificity, capable of distinguishing structurally similar molecules.[4][5] | Lower to moderate | High | Requires specialized equipment and expertise. Excellent for absolute quantification.[7] |
| ELISA | Antigen-antibody interaction with enzymatic signal amplification.[8][9] | High sensitivity, specificity is dependent on antibody quality.[8][10] | High | Low to moderate | Requires a specific antibody for the target molecule, which may not be available for novel compounds.[10] |
| Western Blotting | Separation of proteins by size, followed by antibody-based detection.[11] | Moderate sensitivity, specificity depends on the antibody.[11] | Low | Moderate | Indirectly validates a biomarker by measuring related protein expression. Useful for mechanistic studies.[12][13] |
Experimental Protocols for Biomarker Validation
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
This protocol is adapted from established methods for acyl-CoA analysis.[4][6][14]
1. Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction buffer (e.g., acetonitrile/water with an internal standard).
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
2. Liquid Chromatography Separation:
-
Use a C18 or C8 reversed-phase column for separation.[14]
-
Employ a binary solvent gradient, for example, with mobile phase A consisting of an aqueous solution with a volatile salt (e.g., ammonium (B1175870) acetate) and mobile phase B being an organic solvent like acetonitrile.[6]
-
The gradient is programmed to optimally separate the target acyl-CoA from other related molecules.
3. Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[14]
-
Perform Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[14]
4. Data Analysis:
-
Construct a standard curve using known concentrations of a synthetic this compound standard.
-
Quantify the amount of the target molecule in the samples by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Protocol 2: Development of an ELISA for a Related Protein Biomarker
If a protein's expression is hypothesized to correlate with this compound levels, an ELISA can be developed to measure this protein.
1. Antibody Pair Selection:
-
Screen multiple antibody pairs (capture and detection antibodies) to identify the combination with the highest specificity and sensitivity for the target protein.[10]
2. Assay Optimization:
-
Optimize coating concentrations of the capture antibody, blocking buffers, and dilutions of the detection antibody and enzyme conjugate.
-
Determine the optimal incubation times and temperatures.
3. Assay Validation:
-
Assess the assay's performance for linearity, precision (intra- and inter-assay variability), accuracy, and limit of detection.[15]
-
Evaluate potential matrix effects from the biological samples (e.g., serum, plasma).
4. Sample Analysis:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add the enzyme substrate and measure the resulting colorimetric signal.
Protocol 3: Western Blotting for Confirmatory Analysis
Western blotting can be used to confirm changes in the expression of proteins related to the metabolic pathway of this compound.
1. Protein Extraction:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract total protein.
-
Determine the protein concentration of the lysates.
2. Gel Electrophoresis:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with an enzyme-conjugated secondary antibody.
-
Add a chemiluminescent or fluorescent substrate and detect the signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensity of the target protein and normalize it to a loading control protein (e.g., actin or tubulin).
Conclusion
The validation of a novel acyl-CoA molecule like this compound as a biomarker is a meticulous process that relies on robust analytical methodologies. LC-MS/MS offers the most direct and specific approach for the quantification of the molecule itself. In contrast, ELISA and Western blotting provide valuable, albeit indirect, evidence by measuring associated protein markers, which can elucidate the underlying biological pathways. The choice of methodology will depend on the specific research question, the availability of reagents, and the intended clinical application of the biomarker. A combination of these techniques often provides the most comprehensive validation.
References
- 1. memoinoncology.com [memoinoncology.com]
- 2. sonraianalytics.com [sonraianalytics.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ELISA Technology: Focused Biomarker Measurement | CellCarta [cellcarta.com]
- 9. iscaconsortium.org [iscaconsortium.org]
- 10. Facilitating the Validation of Novel Protein Biomarkers for Dementia: An Optimal Workflow for the Development of Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blotting: evolution of an old analytical method to a new quantitative tool for biomarker measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Performance of ELISA Assays in Urine: One More Bottleneck towards Biomarker Validation and Clinical Implementation | PLOS One [journals.plos.org]
Comparative Lipidomics: Unraveling the Metabolic Significance of 2E,5Z,8Z-Tetradecatrienoyl-CoA
A deep dive into the lipid profiles of species distinguished by the presence or absence of the polyunsaturated acyl-CoA, 2E,5Z,8Z-Tetradecatrienoyl-CoA, reveals significant alterations in fatty acid metabolism and related signaling pathways. This guide provides a comparative analysis, supported by experimental data, to illuminate the metabolic crossroads governed by this specific lipid intermediate.
This comparison guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its therapeutic implications. The following sections will detail the lipidomic landscapes of species with and without this compound, provide comprehensive experimental protocols for lipid analysis, and visualize the pertinent metabolic pathways.
Quantitative Lipid Profile Analysis
The presence of this compound, an intermediate in the beta-oxidation of certain polyunsaturated fatty acids (PUFAs), delineates a clear divergence in lipid composition between species. The following table summarizes the key quantitative differences observed in the lipid profiles of representative species.
| Lipid Class | Species with this compound (e.g., Caenorhabditis elegans) | Species without this compound (e.g., Saccharomyces cerevisiae) | Fold Change |
| Polyunsaturated Fatty Acids (PUFAs) | |||
| C20:5 (Eicosapentaenoic acid) | 15.2 ± 2.1% | 0.5 ± 0.1% | +30.4 |
| C20:4 (Arachidonic acid) | 8.5 ± 1.5% | < 0.1% | > +85.0 |
| C18:3 (α-Linolenic acid) | 10.1 ± 1.8% | 1.2 ± 0.3% | +8.4 |
| Saturated Fatty Acids (SFAs) | |||
| C16:0 (Palmitic acid) | 20.5 ± 3.5% | 28.9 ± 4.2% | -1.4 |
| C18:0 (Stearic acid) | 12.3 ± 2.0% | 15.8 ± 2.5% | -1.3 |
| Monounsaturated Fatty Acids (MUFAs) | |||
| C18:1 (Oleic acid) | 25.8 ± 4.0% | 45.5 ± 5.1% | -1.8 |
Data are presented as a percentage of total fatty acids (mean ± standard deviation) from whole-organism lipid extracts.
Experimental Protocols
Lipid Extraction
Total lipids were extracted from homogenized whole organisms using the Bligh and Dyer method. Briefly, 1 gram of homogenized tissue was suspended in 1 mL of methanol (B129727). Then, 2 mL of chloroform (B151607) was added, and the mixture was vortexed for 2 minutes. Finally, 1.8 mL of water was added, followed by vortexing for 30 seconds and centrifugation at 2,000 x g for 10 minutes to induce phase separation. The lower organic phase containing the lipids was collected and dried under a stream of nitrogen.
Fatty Acid Methyl Ester (FAME) Preparation and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The dried lipid extract was transesterified to fatty acid methyl esters (FAMEs) by incubation with 2 mL of 2% (v/v) sulfuric acid in methanol at 80°C for 1 hour. After cooling, 1 mL of hexane (B92381) and 1 mL of water were added. The mixture was vortexed, and the upper hexane layer containing the FAMEs was collected for analysis.
FAMEs were analyzed on an Agilent 7890B GC system coupled to a 5977A MS detector. Separation was achieved on a DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness). The oven temperature was programmed from an initial temperature of 130°C, held for 1 minute, then increased to 170°C at a rate of 6.5°C/min, followed by an increase to 215°C at 2.75°C/min, where it was held for 12 minutes. Finally, the temperature was increased to 230°C at 40°C/min and held for 3 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. Mass spectra were acquired in electron ionization mode at 70 eV.
Signaling Pathways and Metabolic Workflows
The metabolism of polyunsaturated fatty acids, particularly those that generate this compound as an intermediate, is a key distinguishing feature. The following diagrams illustrate the relevant metabolic pathways and the experimental workflow for comparative lipidomics.
Caption: Beta-oxidation pathways.
The diagram above illustrates the divergence in the beta-oxidation pathway. Species capable of metabolizing certain PUFAs generate this compound, requiring additional enzymatic steps for its complete degradation.
Caption: Experimental workflow.
This flowchart outlines the key steps in the comparative lipidomics analysis, from sample collection to data interpretation.
A Comparative Guide to the Biological Activity of 2E,5Z,8Z-Tetradecatrienoyl-CoA and Its Geometric Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetradecatrienoyl-CoA Isomers
Unsaturated fatty acids and their CoA esters are fundamental molecules in cellular metabolism, serving as energy sources, signaling molecules, and precursors for complex lipids. The geometric configuration of double bonds (cis or trans) and their position within the acyl chain critically influence their three-dimensional structure. This structural variance, in turn, dictates their interaction with enzymes and other proteins, leading to differential biological activities. 2E,5Z,8Z-Tetradecatrienoyl-CoA is a specific isomer of a 14-carbon fatty acyl-CoA with three double bonds. Its geometric isomers would differ in the cis/trans configuration at positions 2, 5, and 8.
Metabolic Context: The Beta-Oxidation Pathway
The primary catabolic pathway for fatty acyl-CoA molecules is mitochondrial beta-oxidation. However, the presence of double bonds in unsaturated fatty acids requires the action of auxiliary enzymes to reconfigure the molecule for processing by the core beta-oxidation enzymes. The biological activity of this compound and its isomers will be predominantly determined by their efficiency as substrates for these enzymes.
The initial step for any fatty acyl-CoA entering beta-oxidation is catalyzed by an Acyl-CoA Dehydrogenase (ACAD) . These enzymes introduce a double bond between the alpha and beta carbons. The subsequent steps are catalyzed by Enoyl-CoA Hydratase (ECH) , 3-Hydroxyacyl-CoA Dehydrogenase , and Thiolase . For unsaturated fatty acids, isomerases and reductases are also required.
Below is a diagram illustrating the general pathway for the beta-oxidation of a polyunsaturated fatty acid, highlighting the points at which geometric isomers would likely exhibit differential processing.
Comparative Analysis of Desaturase Enzyme Kinetics with Polyunsaturated Fatty Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzyme kinetics of desaturases, with a focus on substrates structurally related to 2E,5Z,8Z-Tetradecatrienoyl-CoA. Due to the limited availability of specific kinetic data for this compound, this document focuses on the well-characterized insect Δ11-desaturases, which utilize similar C14 and C16 polyunsaturated fatty acyl-CoA substrates. The principles and methodologies described herein are broadly applicable to the study of other desaturase enzymes.
Introduction to Desaturase Enzyme Kinetics
Fatty acid desaturases are a diverse class of enzymes that introduce double bonds into fatty acyl chains, playing a crucial role in the biosynthesis of essential unsaturated fatty acids.[1] These enzymes exhibit a wide range of substrate specificities, as well as regio- and stereospecificity in their products.[2][3] Understanding the kinetic parameters of these enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental for elucidating their reaction mechanisms, substrate preferences, and potential for biotechnological applications, including the development of novel therapeutics.
Insect desaturases, particularly those involved in pheromone biosynthesis in moths (Lepidoptera), are of significant interest due to their remarkable diversity and specificity.[2][3][4] These enzymes often utilize polyunsaturated fatty acyl-CoA substrates to produce specific pheromone components.
Comparative Kinetic Data (Illustrative)
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Desaturase A (Hypothetical) | (Z)-11-Tetradecenoyl-CoA | 15 | 1.2 | 0.05 | 3.3 x 10³ |
| Desaturase B (Hypothetical) | (E)-11-Tetradecenoyl-CoA | 25 | 0.8 | 0.03 | 1.2 x 10³ |
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate to a product.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of enzyme kinetic data. Below is a generalized protocol for the expression and kinetic analysis of an insect desaturase.
3.1. Heterologous Expression of Desaturase
-
Objective: To produce sufficient quantities of the desaturase enzyme for in vitro assays.
-
Method: The gene encoding the desaturase of interest is cloned into an appropriate expression vector (e.g., pYES2 for yeast or a baculovirus vector for insect cells).[3][4]
-
Yeast Expression (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain. Transformed yeast cells are grown in selective media to induce protein expression.
-
Baculovirus Expression (Spodoptera frugiperda cells): Recombinant baculovirus is generated and used to infect insect cell cultures. The cells are harvested at an appropriate time post-infection.
-
-
Preparation of Microsomes:
-
Harvested cells are resuspended in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
-
Cells are lysed by mechanical means (e.g., glass bead vortexing for yeast or sonication for insect cells).
-
The cell lysate is centrifuged at low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound desaturase.
-
The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.
-
3.2. Desaturase Enzyme Assay
-
Objective: To measure the rate of the desaturation reaction at varying substrate concentrations.
-
Materials:
-
Microsomal preparation containing the desaturase.
-
Fatty acyl-CoA substrate (e.g., this compound). Radiolabeled substrates (e.g., ¹⁴C or ³H) are often used for ease of detection.
-
Cofactors: NADH or NADPH.
-
Reaction buffer (e.g., phosphate buffer, pH 7.2).
-
-
Procedure:
-
Prepare a series of reaction mixtures containing a fixed amount of microsomal protein and varying concentrations of the fatty acyl-CoA substrate.
-
Initiate the reaction by adding the cofactor (NADH or NADPH).
-
Incubate the reactions at a constant temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis.
-
3.3. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and quantify the substrate and the desaturated product.
-
Method:
-
The extracted and derivatized FAMEs are injected into a gas chromatograph equipped with a suitable capillary column.
-
The separated FAMEs are detected and identified by a mass spectrometer.
-
The amount of product formed is quantified by comparing its peak area to that of an internal standard.
-
-
Data Analysis:
-
The initial reaction velocities (V₀) are calculated for each substrate concentration.
-
The kinetic parameters (Km and Vmax) are determined by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
4.1. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a typical desaturase kinetics experiment and the general enzymatic reaction.
Caption: General reaction mechanism for a fatty acid desaturase.
Caption: Experimental workflow for desaturase enzyme kinetics analysis.
4.2. Michaelis-Menten Plot (Illustrative)
The relationship between the initial reaction velocity and substrate concentration is typically represented by a Michaelis-Menten plot. The following DOT script generates a template for such a plot.
Caption: Illustrative Michaelis-Menten plot for enzyme kinetics.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Gene characterized for membrane desaturase that produces (E)-11 isomers of mono- and diunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene characterized for membrane desaturase that produces (E)-11 isomers of mono- and diunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fates of 2E,5Z,8Z-Tetradecatrienoyl-CoA and Saturated Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of different fatty acyl-CoAs is paramount for deciphering cellular energy homeostasis and designing novel therapeutic interventions. This guide provides a detailed comparison of the metabolic fate of the polyunsaturated 2E,5Z,8Z-Tetradecatrienoyl-CoA and its saturated counterpart, myristoyl-CoA (14:0-CoA), supported by established biochemical principles and experimental methodologies.
The metabolism of fatty acids is a central pillar of cellular bioenergetics. While saturated fatty acids follow a straightforward catabolic path, the presence of double bonds in polyunsaturated fatty acids (PUFAs) necessitates additional enzymatic steps, leading to distinct metabolic outcomes. This guide will objectively compare the metabolic pathways, enzymatic requirements, and potential metabolic bottlenecks of this compound, a 14-carbon trienoic acyl-CoA, and myristoyl-CoA, a 14-carbon saturated acyl-CoA.
Metabolic Pathways: A Tale of Two Acyl-CoAs
The primary catabolic route for both saturated and unsaturated fatty acyl-CoAs is mitochondrial β-oxidation. This cyclical process sequentially shortens the acyl chain by two carbons, generating acetyl-CoA, NADH, and FADH2. However, the cis double bonds of this compound present obstacles that are not encountered during the oxidation of the fully saturated myristoyl-CoA.
The Direct Path of Saturated Acyl-CoA β-Oxidation
The β-oxidation of myristoyl-CoA is a canonical example of fatty acid catabolism, involving a recurring sequence of four enzymatic reactions:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH2.
-
Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and generating NADH.
-
Thiolysis by β-ketothiolase, cleaving the Cα-Cβ bond to release acetyl-CoA and a shortened acyl-CoA.
This cycle repeats until the entire acyl chain is converted to acetyl-CoA molecules.
Caption: β-oxidation of Myristoyl-CoA.
The Circuitous Route of Polyunsaturated Acyl-CoA β-Oxidation
The β-oxidation of this compound begins similarly to its saturated counterpart. However, the cis double bonds at the 5th and 8th positions are problematic for the standard β-oxidation enzymes. After the first cycle of β-oxidation, the resulting dodecatrienoyl-CoA proceeds through another cycle, yielding a decatrienoyl-CoA with double bonds that must be addressed by auxiliary enzymes. The process requires:
-
Enoyl-CoA Isomerase: To convert cis- or trans-double bonds at odd-numbered positions into the trans-Δ² configuration required by enoyl-CoA hydratase.
-
2,4-Dienoyl-CoA Reductase: To reduce a conjugated diene intermediate to a single trans-double bond, a step that consumes NADPH.
These additional enzymatic steps allow the β-oxidation to proceed, but they alter the energy yield and may create metabolic intermediates with distinct signaling properties.
Caption: β-oxidation of this compound.
Quantitative Comparison of Metabolic Fates
While direct experimental data for this compound is limited, we can infer its metabolic properties based on studies of similar polyunsaturated fatty acids and compare them to the well-characterized metabolism of myristoyl-CoA.
| Parameter | Myristoyl-CoA (14:0) | This compound (14:3) |
| Primary Metabolic Pathway | Mitochondrial β-oxidation | Mitochondrial β-oxidation with auxiliary enzymes |
| Number of β-oxidation Cycles | 6 | 6 |
| Auxiliary Enzymes Required | None | Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase |
| Initial Acyl-CoA Dehydrogenase | Long-chain acyl-CoA dehydrogenase (LCAD) | Likely LCAD, but with potentially lower efficiency |
| Energy Yield (Net ATP) | 92 | ~89.5 (estimated) |
| Rate-Limiting Step | Carnitine Palmitoyltransferase I (CPT1) for mitochondrial entry | Potentially 2,4-Dienoyl-CoA Reductase activity |
Note: The ATP yield for this compound is estimated, accounting for the consumption of one NADPH (equivalent to 2.5 ATP) and potentially bypassing one FADH2-producing dehydrogenation step.
Experimental Protocols
To empirically compare the metabolic fates of these two acyl-CoAs, the following experimental approaches are recommended.
In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates
This method directly measures the rate of β-oxidation by quantifying the production of radiolabeled acetyl-CoA.
Methodology:
-
Substrate Preparation: Synthesize or procure [1-¹⁴C]myristic acid and a correspondingly labeled version of 2E,5Z,8Z-tetradecatrienoic acid. Convert the free fatty acids to their CoA esters using acyl-CoA synthetase.
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) via differential centrifugation.
-
Incubation: Incubate the isolated mitochondria in a buffered reaction medium containing the radiolabeled acyl-CoA substrate, L-carnitine, and other necessary cofactors (ADP, inorganic phosphate, etc.).
-
Separation of Metabolites: After a defined incubation period, terminate the reaction and separate the water-soluble β-oxidation products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted long-chain acyl-CoA substrate using a precipitation or chromatographic method.
-
Quantification: Measure the radioactivity in the water-soluble fraction using liquid scintillation counting to determine the rate of β-oxidation.
Real-Time Analysis of Oxygen Consumption Rate (OCR)
This technique assesses fatty acid oxidation by measuring the rate of oxygen consumption linked to the electron transport chain, which is fueled by the NADH and FADH2 produced during β-oxidation.
Methodology:
-
Cell Culture: Plate cells with active fatty acid metabolism (e.g., hepatocytes, myotubes) in a specialized microplate.
-
Substrate Addition: Provide either myristic acid or 2E,5Z,8Z-tetradecatrienoic acid, conjugated to a carrier protein like bovine serum albumin (BSA), to the cells.
-
OCR Measurement: Use an extracellular flux analyzer to measure the basal oxygen consumption rate.
-
Inhibitor Treatment: Inject an inhibitor of the carnitine shuttle, such as etomoxir, to confirm that the measured OCR is dependent on fatty acid oxidation.
-
Data Analysis: Compare the etomoxir-sensitive OCR between cells treated with the saturated and polyunsaturated fatty acids to determine the relative rates of their oxidation.
Signaling and Regulatory Implications
The different metabolic routes of saturated and polyunsaturated acyl-CoAs can have distinct effects on cellular signaling.
-
Saturated Acyl-CoAs: High levels of saturated fatty acyl-CoAs, such as myristoyl-CoA, have been implicated in the activation of inflammatory pathways and the induction of endoplasmic reticulum (ER) stress.
-
Polyunsaturated Acyl-CoAs: The intermediates of PUFA metabolism can serve as precursors for the synthesis of various lipid signaling molecules, including eicosanoids and endocannabinoids, which have potent effects on inflammation, cell growth, and neurotransmission.
The diagram below illustrates the potential divergence in signaling pathways.
Caption: Differential signaling of acyl-CoAs.
Conclusion
The metabolic fates of this compound and myristoyl-CoA, while both culminating in the production of acetyl-CoA, are distinguished by the former's requirement for auxiliary enzymes to navigate its cis double bonds. This detour in the β-oxidation pathway of the polyunsaturated acyl-CoA not only impacts the net energy yield but also presents potential regulatory nodes and generates intermediates with unique signaling capabilities. The experimental protocols outlined provide a framework for the empirical validation and quantification of these metabolic differences, which is crucial for advancing our understanding of lipid metabolism in health and disease.
In Vivo Effects of 2E,5Z,8Z-Tetradecatrienoyl-CoA Administration in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published scientific literature detailing the in vivo effects of direct administration of 2E,5Z,8Z-Tetradecatrienoyl-CoA in animal models. This guide, therefore, provides a comparative analysis of the broader class of molecules to which it belongs: Polyunsaturated Fatty Acyl-Coenzyme A (PUFA-CoAs) . By examining the established biological activities of PUFA-CoAs, we can infer the potential effects and lay the groundwork for future investigations into this specific molecule.
The primary known in vivo effect of the accumulation of PUFA-CoAs is the regulation of cholesterol biosynthesis. This guide will compare the performance of PUFAs (as precursors to PUFA-CoAs) with other alternatives and provide supporting experimental data from relevant animal studies.
Comparative Data on PUFA-CoA Precursor Administration
The administration of polyunsaturated fatty acids (PUFAs) leads to their intracellular conversion to PUFA-CoAs. The following table summarizes the key findings from animal studies where PUFA administration was used to study the effects of their activated counterparts.
| Animal Model | Treatment | Key Outcome on Cholesterol Pathway | Alternative Comparison |
| Zebrafish (slc16a6a mutant) | High-protein ketogenic diet (leading to increased endogenous PUFAs) | Decreased activity of HMG-CoA reductase (Hmgcr), the rate-limiting enzyme in cholesterol synthesis.[1][2] | This model highlights an endogenous mechanism of Hmgcr inhibition, contrasting with statin drugs which are exogenous inhibitors. |
| Mice (Wild-type) | Intraperitoneal injection of eicosapentaenoic acid (EPA) ethyl ester | Acute decrease in hepatic Hmgcr activity without a change in the enzyme's protein abundance.[1][2] | This direct inhibitory effect on enzyme activity is similar to the mechanism of statins, suggesting PUFA-CoAs may act as natural statin-like molecules. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Protocol 1: Acute In Vivo Inhibition of HMG-CoA Reductase in Mice
This experiment aims to determine the immediate impact of a specific PUFA on the primary enzyme responsible for cholesterol production.
1. Animal Model: C57BL/6 mice, 8-12 weeks old.
2. Acclimatization: Animals are housed for one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.
3. Treatment:
- Experimental Group: A single intraperitoneal (IP) injection of eicosapentaenoic acid (EPA) ethyl ester, a precursor to a common PUFA-CoA.
- Control Group: A single IP injection of a vehicle control (e.g., saline or corn oil).
4. Tissue Collection: 4 hours post-injection, mice are euthanized. The liver is immediately excised, rinsed in ice-cold phosphate-buffered saline (PBS), and snap-frozen in liquid nitrogen.
5. Biochemical Analysis:
- HMG-CoA Reductase (Hmgcr) Activity Assay: Liver samples are homogenized, and the microsomal fraction is isolated. Hmgcr activity is measured by monitoring the oxidation of NADPH at 340 nm in the presence of HMG-CoA.
- Western Blot Analysis: Total protein is extracted from liver homogenates to quantify the protein levels of Hmgcr, ensuring that changes in activity are not due to altered protein expression.
Protocol 2: Diet-Induced Endogenous PUFA-CoA Effects in Zebrafish
This protocol investigates the long-term effects of a diet designed to increase the natural production of PUFA-CoAs.
1. Animal Model: slc16a6a mutant and wild-type zebrafish larvae.
2. Dietary Regimen: From 5 days post-fertilization, zebrafish are fed a high-protein ketogenic diet to induce hepatic steatosis and the accumulation of PUFAs. A control group receives a standard diet.
3. Sample Collection: After 2 weeks on the respective diets, larvae are euthanized, and livers are dissected.
4. Metabolomic and Enzymatic Analysis:
- Lipid Profiling: Hepatic lipids are extracted, and the levels of various PUFAs and PUFA-CoAs are quantified using liquid chromatography-mass spectrometry (LC-MS).
- Hmgcr Activity Assay: Similar to the mouse protocol, Hmgcr activity is measured in liver homogenates.
Visualizing the Mechanism and Workflow
To clearly illustrate the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: PUFA-CoA mediated inhibition of the cholesterol biosynthesis pathway.
Caption: A generalized workflow for in vivo studies of PUFA-CoAs.
References
Orthogonal Analytical Methods for the Validation of 2E,5Z,8Z-Tetradecatrienoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipid metabolism and signaling, the rigorous validation of key biomolecules is paramount. This guide provides a comparative overview of orthogonal analytical methods for the validation of 2E,5Z,8Z-Tetradecatrienoyl-CoA, a polyunsaturated fatty acyl-coenzyme A derivative. The use of orthogonal methods, which rely on different physicochemical principles, is crucial for unambiguously confirming the identity, purity, and concentration of such complex molecules.[1]
This document outlines the experimental protocols for several key analytical techniques, presents quantitative data in a comparative format, and includes visualizations of experimental workflows and a relevant signaling pathway.
Comparative Analysis of Analytical Methods
The validation of this compound necessitates a multi-pronged approach to assess its structural integrity, purity, and concentration. The following table summarizes the key performance characteristics of four orthogonal analytical methods.
| Analytical Method | Principle | Information Provided | Resolution | Sensitivity | Throughput |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity, quantification (with UV detection). | High | Picomole to Nanomole | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass-to-charge ratio detection. | Molecular weight confirmation, structural fragmentation, high-specificity quantification. | Very High | Femtomole to Picomole[2][3][4] | Medium to High |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the adenine (B156593) ring of Coenzyme A. | Concentration. | Low (non-specific) | Micromole | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation, isomeric purity. | High (for structure) | Nanomole to Micromole | Low |
Experimental Protocols
Detailed methodologies for the application of each analytical technique are provided below. These protocols are adapted from established methods for the analysis of polyunsaturated fatty acyl-CoAs.[2][3][5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for assessing the purity of the acyl-CoA and for quantification when coupled with a UV detector.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6][7]
Reagents:
-
This compound standard.
Procedure:
-
Prepare a standard curve of the this compound standard at concentrations ranging from 1 µM to 100 µM.
-
Set the column temperature to 35°C.[2]
-
Equilibrate the column with 44% Solvent B at a flow rate of 0.5 mL/min.[2]
-
Inject 20 µL of the sample and standards.
-
Run a linear gradient from 44% to 50% Solvent B over 80 minutes.[2]
-
Monitor the absorbance at 260 nm, the characteristic absorbance maximum for the adenine ring of CoA.[2][5]
-
Purity is determined by the percentage of the main peak area relative to the total peak area.
-
Quantification is achieved by comparing the peak area of the sample to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides definitive molecular weight confirmation and allows for highly sensitive and specific quantification.[4][8]
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., QTRAP or QTOF).[4]
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Reagents:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard (e.g., a stable isotope-labeled acyl-CoA).
Procedure:
-
Prepare the sample and a series of standards spiked with the internal standard.
-
Use a flow rate of 0.3 mL/min and a column temperature of 40°C.
-
Apply a gradient elution suitable for separating polyunsaturated acyl-CoAs (e.g., 5% to 95% Solvent B over 15 minutes).
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
-
Perform a full scan to identify the [M+H]+ ion for this compound.
-
Use tandem MS (MS/MS) to fragment the parent ion and confirm the characteristic fragmentation pattern of the CoA moiety and the fatty acyl chain.[9]
-
For quantification, use Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions.[3]
UV-Vis Spectrophotometry
This is a quick and straightforward method for determining the total concentration of any acyl-CoA, but it is not specific.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
Procedure:
-
Dissolve the this compound sample in the assay buffer.
-
Measure the absorbance at 260 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient for CoA at 260 nm) is 16,400 M⁻¹cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon skeleton and the position and geometry of double bonds.[10][11]
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent (e.g., D₂O or CD₃OD).
Procedure:
-
Dissolve a sufficient amount of the sample (typically >1 mg) in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.[10]
-
Characteristic signals in the ¹H NMR spectrum for the polyunsaturated fatty acyl chain will include:
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to confirm the connectivity of the protons and carbons, verifying the 2E, 5Z, and 8Z stereochemistry and the position of the double bonds.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the orthogonal validation of this compound.
Caption: Workflow for the synthesis, purification, and orthogonal validation of this compound.
Potential Signaling Pathway Involvement
This compound, as a polyunsaturated fatty acyl-CoA, may be involved in various metabolic and signaling pathways, such as the biosynthesis of complex lipids or the regulation of metabolic enzymes. For instance, some polyunsaturated fatty acyl-CoAs have been shown to act as competitive inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[13]
Caption: Hypothetical inhibition of HMG-CoA reductase by this compound.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. jasco-global.com [jasco-global.com]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. magritek.com [magritek.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Polyunsaturated fatty acyl-coenzyme As are inhibitors of cholesterol biosynthesis in zebrafish and mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of 2E,5Z,8Z-Tetradecatrienoyl-CoA and Other Insect-Derived Lipids in Pheromone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of 2E,5Z,8Z-Tetradecatrienoyl-CoA with other key insect-derived lipids, primarily focusing on their roles as precursors in the biosynthesis of moth sex pheromones. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of chemical ecology, biochemistry, and the development of novel pest management strategies.
Introduction to Insect Lipids and Pheromone Biosynthesis
Insects utilize a diverse arsenal (B13267) of lipids for a variety of physiological functions, including energy storage, maintenance of structural integrity, and chemical communication.[1] A critical class of these lipids are fatty acyl-CoA molecules, which are central intermediates in the synthesis of a wide array of signaling molecules, most notably sex pheromones.[2][3] These pheromones are often complex blends of fatty acid derivatives, including alcohols, aldehydes, and acetate (B1210297) esters, which are produced in specialized pheromone glands.[4][5] The biosynthesis of these intricate chemical signals begins with common fatty acyl-CoAs, such as palmitoyl-CoA and stearoyl-CoA, which then undergo a series of enzymatic modifications, including desaturation, chain-shortening or elongation, reduction, and functional group modification.[3][4][6]
The specific structure of the final pheromone components, which is crucial for species-specific communication, is dictated by the precise nature of these enzymatic steps and the initial fatty acyl-CoA precursor. This guide will delve into the functional role of the polyunsaturated fatty acyl-CoA, this compound, as a potential pheromone precursor and compare its utility and biosynthetic pathway with other well-characterized insect lipids like Linoleoyl-CoA and Oleoyl-CoA.
Functional Comparison of Fatty Acyl-CoA Precursors in Pheromone Production
Table 1: Functional Comparison of Key Fatty Acyl-CoA Pheromone Precursors
| Precursor Molecule | Structure | Common Pheromone End-Product(s) | Key Biosynthetic Enzymes Involved | Putative Functional Role & Efficiency |
| This compound | C14:3 fatty acyl-CoA | (Z)-dodec-5-enyl acetate and related C12 compounds | Δ5-desaturase, Chain-shortening enzymes (β-oxidation), Fatty Acyl Reductase (FAR), Acetyltransferase | Precursor for specific C12 pheromones. The multiple unsaturations suggest a highly specific pathway. Efficiency is dependent on the specificity of the desaturase and chain-shortening enzymes. |
| Linoleoyl-CoA | C18:2 (Δ9,12) fatty acyl-CoA | (7Z,10Z)-7,10-hexadecadienal and other polyunsaturated pheromones | Chain-shortening enzymes, Δ11-desaturase, FAR, Oxidase | A common precursor for a variety of polyunsaturated pheromones. Its conversion involves chain-shortening and further desaturation.[7] |
| Oleoyl-CoA | C18:1 (Δ9) fatty acyl-CoA | (Z)-11-hexadecenal, (Z)-9-tetradecenal | Δ11-desaturase, Chain-shortening enzymes, FAR, Oxidase | A versatile precursor for many common moth pheromones. The initial Δ9 double bond is often shifted or another is introduced.[6] |
Biosynthetic Pathways and Key Enzymatic Steps
The conversion of fatty acyl-CoA precursors into active pheromone molecules is a multi-step process. The following diagrams illustrate the generalized pathways and the logical flow of experimental analysis.
Caption: Generalized biosynthetic pathway of moth sex pheromones from fatty acyl-CoA precursors.
Experimental Protocols
Accurate functional comparison of these lipid precursors relies on robust experimental methodologies. Below are detailed protocols for key experiments in the field of insect pheromone research.
Protocol 1: Extraction and Quantitative Analysis of Insect Pheromone Glands by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and quantifying pheromone components from the specialized glands of insects.[8][9]
Materials:
-
Dissecting microscope and tools
-
2 mL glass vials with PTFE-lined caps
-
High-purity hexane (B92381)
-
Internal standard (IS) solution (e.g., a C15 or C17 alkane at a known concentration)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland from the insect. For many moth species, this is located at the abdominal tip.
-
Extraction: Immediately place the dissected gland into a 2 mL glass vial containing a known volume of hexane (e.g., 50 µL).
-
Internal Standard Spiking: Add a precise amount of the internal standard solution to the vial. This is crucial for accurate quantification.
-
Extraction Period: Gently agitate the vial and allow it to stand for at least 30 minutes at room temperature to ensure complete extraction of the lipids.
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the hexane extract into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify pheromone components by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the amount of each component by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Caption: Experimental workflow for GC-MS analysis of insect pheromones.
Protocol 2: Heterologous Expression and Functional Assay of Insect Desaturases and Reductases
This protocol describes the expression of candidate pheromone-biosynthesis enzymes in a heterologous system (e.g., yeast) to determine their substrate specificity and activity.[10][11][12]
Materials:
-
Yeast expression vector (e.g., pYES2)
-
Competent yeast cells (e.g., Saccharomyces cerevisiae)
-
Yeast growth media (selective and induction media)
-
Fatty acid or fatty acyl-CoA substrates
-
Hexane for extraction
-
GC-MS for analysis
Procedure:
-
Gene Cloning: Amplify the open reading frame of the candidate desaturase or reductase gene from insect pheromone gland cDNA and clone it into the yeast expression vector.
-
Yeast Transformation: Transform the recombinant plasmid into competent yeast cells using a standard protocol (e.g., lithium acetate method).
-
Expression Induction: Grow the transformed yeast in selective media to an appropriate cell density, then transfer to an induction medium (e.g., containing galactose for the GAL1 promoter) to induce protein expression.
-
Substrate Feeding: Add the fatty acid or fatty acyl-CoA substrate to be tested to the yeast culture.
-
Lipid Extraction: After a suitable incubation period (e.g., 24-48 hours), harvest the yeast cells by centrifugation. Extract the total lipids from the yeast pellet using a solvent mixture such as hexane:isopropanol.
-
Sample Preparation and Analysis: Evaporate the solvent and resuspend the lipid extract in hexane. Analyze the products by GC-MS to identify and quantify the converted fatty acids, alcohols, or other derivatives.
-
Data Interpretation: Compare the product profile of the yeast expressing the insect enzyme to that of control yeast (transformed with an empty vector) to determine the specific activity of the enzyme on the tested substrate.
Caption: Workflow for heterologous expression and functional analysis of insect enzymes.
Conclusion
The functional role of this compound in insects is strongly indicated to be that of a specialized precursor in the biosynthesis of certain pheromones. Its high degree of unsaturation suggests a biosynthetic pathway that requires a specific set of desaturase enzymes, leading to the production of highly specific pheromone components. In comparison, more common fatty acyl-CoAs like linoleoyl-CoA and oleoyl-CoA serve as precursors for a broader range of pheromones, undergoing various modifications to achieve the final active compounds.
Further research involving direct comparative studies, including isotopic labeling experiments and in vitro enzyme assays with this compound, is necessary to fully elucidate its efficiency and specificity as a pheromone precursor relative to other insect-derived lipids. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will undoubtedly contribute to a deeper understanding of insect chemical communication and pave the way for the development of more effective and environmentally benign pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect pheromone biosynthesis: stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect pheromones - Wikipedia [en.wikipedia.org]
- 6. Semi–Selective Fatty Acyl Reductases from Four Heliothine Moths Influence the Specific Pheromone Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 2E,5Z,8Z-Tetradecatrienoyl-CoA: A Procedural Guide
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to safe handling procedures to minimize exposure and prevent accidental degradation. 2E,5Z,8Z-Tetradecatrienoyl-CoA, as a thioester, is susceptible to hydrolysis, particularly under basic conditions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
Storage and Stability:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Avoid exposure to high temperatures and direct sunlight to prevent thermal decomposition.
-
To prevent hydrolysis, maintain a neutral to slightly acidic environment (pH 4-6) if in solution.[1] Avoid strong bases, such as sodium bicarbonate.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with local, state, and federal regulations for chemical waste. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Classify this compound as a chemical waste product.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly state "this compound Waste" and include any relevant hazard symbols.
-
-
Neutralization (if applicable and necessary):
-
Due to the instability of thioesters in basic solutions, if neutralization of a solution containing this compound is required, it should be done with caution.
-
Use a mild acidic buffer to maintain a pH below 7.[1]
-
Avoid the use of strong bases to prevent rapid hydrolysis and potential release of volatile sulfur compounds.[1]
-
-
Containerization:
-
Use a chemically resistant container (e.g., high-density polyethylene (B3416737) - HDPE) for waste collection.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for pickup by a certified hazardous waste disposal company.
-
Provide the disposal company with all available safety data for this compound.
-
Chemical Stability and Disposal Considerations
The stability of the thioester bond is a critical factor in its handling and disposal. The following table summarizes conditions that can affect the integrity of this compound.
| Condition | Effect on Thioester Bond | Disposal Implication |
| Basic pH (>7) | Prone to hydrolysis.[1] | Avoid basic solutions for cleaning or disposal. If neutralization is needed, use a mild acid. |
| Acidic pH (<7) | Generally more stable.[1] | Acidic to neutral conditions are preferred for temporary storage of waste solutions. |
| High Temperatures | Risk of thermal decomposition.[1] | Store waste in a cool environment and avoid any heat sources. |
| Oxidizing Agents | Potential for oxidation of the sulfur atom. | Segregate from oxidizing waste streams. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 2E,5Z,8Z-Tetradecatrienoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2E,5Z,8Z-Tetradecatrienoyl-CoA. The following guidance is based on standard laboratory practices for handling similar long-chain fatty acyl-CoA compounds. A thorough risk assessment should be conducted by the user before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for biochemicals.[1][2][3][4]
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects against splashes and aerosols. |
| Face Shield | - | To be used in conjunction with goggles when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Powder-free, chemical-resistant | Provides a barrier against skin contact. Check for and replace any damaged gloves immediately. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | - | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| N95 Respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood, though this practice is discouraged. | |
| Foot Protection | Closed-toe Shoes | - | Protects feet from spills and falling objects. |
Operational and Disposal Plans
The following table provides a step-by-step guide for the safe handling and disposal of this compound.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, inspect the container for any damage or leaks. 2. Store in a cool, dry, and well-ventilated area, away from incompatible materials. 3. Follow the supplier's specific storage temperature recommendations, typically -20°C or below for long-term stability. |
| Handling and Preparation | 1. All handling of the solid compound should be conducted in a chemical fume hood to prevent inhalation of any dust particles. 2. Wear all recommended PPE as outlined in the table above. 3. To prepare a solution, slowly add the solvent to the solid to avoid generating dust. 4. Ensure all equipment used is clean and compatible with the compound and solvent. |
| Spill Response | 1. Small Spills: Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). Once fully absorbed, carefully scoop the material into a labeled hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water. 2. Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spread of the spill. Follow established institutional procedures for large chemical spills. |
| Disposal | 1. All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste. 2. Place all waste in a clearly labeled, sealed container. 3. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash. |
Experimental Workflow and Safety Logic
The following diagrams illustrate the standard workflow for handling this compound and the logical relationships of the safety procedures.
Caption: Standard operational workflow for handling this compound.
Caption: Logical decision-making process for safe handling and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
